ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKGDUKXNRZJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361423 | |
| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-61-7 | |
| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its five-membered aromatic ring, featuring three nitrogen atoms, is not merely a structural component but a versatile pharmacophore capable of engaging in hydrogen bonding, coordination with metal ions, and various dipole-dipole interactions. This unique electronic and structural profile has led to the development of drugs with a wide spectrum of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anticonvulsant properties.[1][2][3][4]
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, the subject of this guide, is a particularly valuable building block. The ester functionality provides a reactive handle for further molecular elaboration, such as amide bond formation or reduction, while the acetic acid spacer offers optimal positioning for interacting with biological targets. The 1,2,4-triazole ring itself can exist in two tautomeric forms (1H and 4H), adding another layer of complexity and potential for diverse biological interactions.[2] This guide provides an in-depth exploration of the most reliable and mechanistically sound pathways for its synthesis, tailored for researchers and drug development professionals who require not just a protocol, but a deep understanding of the underlying chemistry.
Primary Synthesis Pathway: The Pinner Reaction Strategy
The most direct and scalable approach for synthesizing α-substituted 2-(1H-1,2,4-triazol-5-yl)acetates, including the parent compound, leverages the classic Pinner reaction.[5] This strategy is elegant in its efficiency, constructing the heterocyclic core from readily available acyclic precursors.
Causality and Mechanistic Underpinnings
The Pinner reaction strategy involves two critical stages: the formation of a carboxyimidate hydrochloride salt (commonly known as a Pinner salt) from a nitrile, followed by a condensation-cyclization reaction with a hydrazine derivative.
-
Pinner Salt Formation: The synthesis commences with the reaction of ethyl cyanoacetate with anhydrous ethanol in the presence of dry hydrogen chloride gas. The nitrile nitrogen is protonated by the strong acid, rendering the nitrile carbon highly electrophilic and susceptible to attack by ethanol. The resulting intermediate is the Pinner salt, ethyl 3-ethoxy-3-iminopropanoate hydrochloride. Expertise & Experience: The use of strictly anhydrous conditions is non-negotiable. Pinner salts are highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester and ammonium chloride, terminating the desired reaction sequence.[5][6] Passing dry HCl gas through the reaction mixture is the standard, field-proven method to ensure both an acidic environment and the exclusion of water.
-
Heterocyclization: The isolated Pinner salt is then treated with formylhydrazide. Formylhydrazide acts as the N-N-C synthon required to complete the triazole ring. The reaction proceeds via nucleophilic attack of the terminal nitrogen of formylhydrazide onto the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable aromatic 1,2,4-triazole ring.
Visualizing the Pinner Pathway
Caption: Workflow for the Pinner reaction synthesis pathway.
Detailed Experimental Protocol: Pinner Synthesis
This protocol is adapted from established literature procedures.[5]
Part A: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube outlet. Ensure all glassware is oven-dried and assembled under a dry atmosphere.
-
Reagents: To the flask, add ethyl cyanoacetate (1.0 eq) and anhydrous ethanol (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress (typically by the formation of a thick white precipitate). The reaction is usually complete within 3-5 hours.
-
Isolation: Once the reaction is complete, stopper the flask and store it in a refrigerator overnight (approx. 12-18 hours) to ensure complete precipitation. Collect the white crystalline solid by filtration, wash with copious amounts of cold, dry diethyl ether to remove unreacted starting materials, and dry under vacuum. Trustworthiness: The product should be used immediately in the next step, as prolonged storage can lead to decomposition.
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol.
-
Addition: Add formylhydrazide (1.0 eq) to the suspension, followed by a suitable base such as triethylamine (2.0 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
| Parameter | Condition/Value | Rationale |
| Pinner Salt Formation | ||
| Solvent | Anhydrous Ethanol | Acts as both solvent and reagent. |
| Temperature | 0 °C | Controls the exothermicity of HCl dissolution. |
| Atmosphere | Anhydrous | Prevents hydrolysis of the nitrile and Pinner salt.[5] |
| Cyclization | ||
| Base | Triethylamine | Neutralizes HCl and facilitates nucleophilic attack. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Typical Yield | 70-85% | Based on literature for similar structures.[5] |
Alternative Strategy: The Amidrazone Cyclization Pathway
While the Pinner reaction is highly effective, the synthesis of 1,2,4-triazoles via amidrazone intermediates is a classic and versatile alternative.[7][8][9] This pathway offers different strategic advantages, particularly in the context of library synthesis where diverse starting materials can be employed.
Causality and Mechanistic Underpinnings
This route involves the formation of an appropriate amidrazone, which is then cyclized with a one-carbon electrophile.
-
Amidrazone Formation: Amidrazones can be prepared through several methods, most commonly by the reaction of an imidoyl chloride with hydrazine.[7] For our target molecule, one would hypothetically start with ethyl 3-chloro-3-iminopropanoate (derived from the Pinner salt) and react it with hydrazine.
-
Cyclization: The resulting amidrazone possesses the necessary N-C-N fragment. The final ring-closing step requires a one-carbon unit. A common and effective choice is triethyl orthoformate, which reacts with the amidrazone under acidic catalysis. The reaction proceeds through condensation and elimination of ethanol to yield the stable 1,2,4-triazole ring. Other C1 sources like formic acid or dimethylformamide (DMF) can also be used.[10]
Visualizing the Amidrazone Pathway
Caption: Generalized workflow for the amidrazone cyclization pathway.
Generalized Experimental Protocol: Amidrazone Cyclization
-
Amidrazone Synthesis: Prepare the requisite amidrazone from an appropriate precursor (e.g., imidoyl chloride, thioamide, or nitrile) and hydrazine hydrate according to established literature methods.[7] Isolate and purify the amidrazone if necessary, although in situ generation is often preferred.
-
Cyclization: Dissolve the amidrazone (1.0 eq) in an excess of triethyl orthoformate, which acts as both the C1 source and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to promote the reaction.[8]
-
Reaction: Heat the mixture to a temperature sufficient to drive off the ethanol byproduct (typically 100-120 °C). Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under high vacuum. The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting and Methodological Validation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Pinner salt formation | Incomplete reaction; presence of moisture. | Ensure HCl gas is dry and bubbled for a sufficient duration. Use oven-dried glassware and anhydrous solvents exclusively. |
| Formation of amide byproduct | Hydrolysis of the Pinner salt intermediate. | Minimize exposure of the isolated Pinner salt to atmospheric moisture. Use it immediately in the subsequent step.[6] |
| Multiple products in cyclization step | Tautomerization leading to side reactions; incorrect stoichiometry. | Ensure precise 1:1 stoichiometry of Pinner salt to formylhydrazide. Control reaction temperature carefully. Use a non-nucleophilic base if side reactions are observed. |
| Failure of amidrazone cyclization | Amidrazone instability; insufficient electrophilicity of C1 source. | Consider in situ generation of the amidrazone. Use a stronger acid catalyst or a more reactive C1 electrophile. |
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate chemical properties
An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically successful drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2] This guide provides a comprehensive technical overview of this compound, delineating its core chemical properties, synthetic routes, reactivity profile, and strategic applications in drug discovery. We will explore the causality behind experimental choices, offering field-proven insights for researchers aiming to leverage this versatile intermediate in the synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis and process development.
Chemical Identity and Physicochemical Data
The structural and physical constants for this compound are summarized below. These parameters are essential for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 23159-61-7 | [3] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| SMILES | CCOC(=O)CC1=NC=NN1 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Profile
2.2.1 ¹H NMR Spectroscopy (Expected) The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupling to the adjacent methylene group (CH₂). |
| ~3.90 | Singlet (s) | 2H | -CH₂ -COOEt | Methylene protons adjacent to the triazole ring and carbonyl group. |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Coupling to the adjacent methyl group (CH₃). |
| ~8.00 | Singlet (s) | 1H | Triazole C-H | Aromatic proton on the triazole ring. |
| ~13.5 | Broad Singlet (br s) | 1H | Triazole N-H | Exchangeable proton on the triazole nitrogen. |
2.2.2 ¹³C NMR Spectroscopy (Expected) The carbon spectrum provides a map of the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -O-CH₂-C H₃ |
| ~35.0 | -C H₂-COOEt |
| ~61.0 | -O-C H₂-CH₃ |
| ~145.0 | Triazole C -H |
| ~155.0 | Triazole C -CH₂ |
| ~170.0 | C =O (Ester) |
2.2.3 Infrared (IR) Spectroscopy (Expected) Key functional groups exhibit characteristic absorption bands in the IR spectrum.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Broad | N-H stretch of the triazole ring |
| 2900-3000 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch of the ethyl ester |
| 1500-1600 | Medium-Strong | C=N and C=C stretches of the triazole ring |
| ~1240 | Strong | C-O stretch of the ester |
2.2.4 Mass Spectrometry (MS) The expected molecular ion peak (M⁺) in an electron ionization mass spectrum would be at m/z = 155.15.
Synthesis and Purification
The synthesis of this compound is most effectively achieved through established heterocyclic chemistry routes, with the Pinner reaction being a prominent strategy.[1] This method offers a reliable pathway from readily available starting materials.
Primary Synthetic Route: Pinner-Based Cyclization
The Pinner reaction strategy involves the formation of a key carboxyimidate salt intermediate from a nitrile precursor, which then undergoes cyclization with a hydrazine derivative.[1] This approach is favored for its efficiency in constructing the triazole ring system.
Caption: Pinner reaction strategy for synthesis.
3.1.1 Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating procedure based on the Pinner reaction strategy.
-
Pinner Salt Formation:
-
Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube with anhydrous ethanol (e.g., 200 mL).
-
Cool the flask to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the ethanol until saturation is achieved. Causality: Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the resulting imidate.
-
Slowly add ethyl cyanoacetate (1.0 eq) to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0°C.
-
Seal the flask and stir at 4°C for 24-48 hours. The progress is monitored by the precipitation of the white carboxyimidate salt (Pinner salt).
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the key intermediate.
-
-
Heterocyclization:
-
Suspend the dried Pinner salt (1.0 eq) and formylhydrazide (1.1 eq) in anhydrous ethanol in a separate flask.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Causality: The base neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the formylhydrazide.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Chemical Reactivity and Derivatization
The molecule possesses three key reactive sites: the active methylene bridge, the ester functional group, and the N-H of the triazole ring. This trifecta of reactivity makes it an exceptionally versatile scaffold for building molecular complexity.
Caption: Key reactivity sites of the core molecule.
Reactivity of the Methylene Bridge
The methylene (-CH₂-) group is positioned between two electron-withdrawing groups (the triazole ring and the ester carbonyl), rendering its protons acidic and susceptible to deprotonation by a suitable base (e.g., NaH, LDA). The resulting carbanion is a potent nucleophile.
-
Alkylation: This is a cornerstone reaction. Exhaustive methylation using an excess of methyl iodide (MeI) and a strong base like sodium hydride (NaH) can be used to install two methyl groups at the alpha position.[1] This strategy is crucial for creating quaternary centers, a common motif in drug candidates.
Reactions Involving the Ester Group
The ethyl ester is a versatile handle for further modification.
-
Saponification: Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily hydrolyzes the ester to the corresponding carboxylate salt.[1] It is important to note that the isolation of the free carboxylic acid can be challenging and may be accompanied by partial decarboxylation.[1]
-
Amidation: The ester can be converted to a wide array of amides through direct reaction with amines, often under thermal conditions or with catalytic activation. This is a primary route for introducing diversity and modulating pharmacokinetic properties.
Reactivity of the 1,2,4-Triazole Ring
The triazole ring itself is a reactive entity. The N-H proton can be removed by a base, allowing for N-alkylation or N-arylation.
-
N-Alkylation: Reaction with an alkyl halide (e.g., benzyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF leads to alkylation on the ring nitrogen.[1] This often results in a mixture of regioisomers (N1, N2, or N4 substitution), which may require chromatographic separation. This reaction is frequently used to install protecting groups or to explore structure-activity relationships at the triazole core.
Applications in Medicinal Chemistry
The 1,2,4-triazole nucleus is considered an "isostere" of amide, ester, and carboxylic acid functionalities, allowing it to mimic these groups in biological systems while offering improved metabolic stability.[2] this compound serves as a direct precursor to molecules that can be further elaborated into potent therapeutic agents across various disease areas, including infectious diseases, oncology, and inflammation.[2][5][6] Its value lies in providing a robust scaffold that combines a key pharmacophore (the triazole) with a versatile synthetic handle (the ethyl acetate side chain) for rapid library synthesis and lead optimization.
Safety and Handling
Proper safety protocols are mandatory when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Precautionary Measures: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[3]
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. nveo.org [nveo.org]
- 7. 5.imimg.com [5.imimg.com]
- 8. fishersci.com [fishersci.com]
Structural Elucidation of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties.[1][2] Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a key building block in the synthesis of more complex derivatives. Its unambiguous structural characterization is therefore a critical prerequisite for any drug discovery and development program. This guide provides a comprehensive, field-proven framework for the structural elucidation of this target molecule, moving beyond a simple listing of data to explain the causal links between molecular structure and spectroscopic output. We will detail the core analytical techniques—NMR, IR, and Mass Spectrometry—and demonstrate how their integrated application creates a self-validating system for structural confirmation.
Context: Synthesis and Molecular Architecture
To effectively elucidate a structure, one must understand its origin. This compound can be efficiently synthesized on a gram scale via the Pinner reaction strategy.[3] This method typically involves the conversion of α-substituted ethyl cyanoacetates into corresponding carboxyimidate salts. These key intermediates then undergo cyclization with formylhydrazide to yield the target triazolylacetate.[3] This synthetic pathway logically leads to the molecular architecture shown in Figure 1.
Our objective is to use spectroscopic methods to verify every component of this predicted structure: the ethyl ester group, the methylene bridge, and the 1,2,4-triazole heterocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
¹H NMR analysis identifies the distinct chemical environments of hydrogen atoms (protons) and their proximity to neighboring protons. Based on the structure in Figure 1, we anticipate five unique proton environments.
Causality Behind Predictions:
-
Ethyl Group (H-1', H-2'): The ethoxy group protons are electronically distinct. The CH₂ protons (H-2') are adjacent to an electronegative oxygen, shifting them downfield relative to the CH₃ protons (H-1'). Their signals are split into a quartet and a triplet, respectively, due to spin-spin coupling, following the n+1 rule.[4]
-
Methylene Bridge (H-2): These protons are adjacent to the triazole ring and the carbonyl group. With no adjacent protons, their signal is expected to be a singlet.
-
Triazole Ring (H-3, N-H): The C-H proton (H-3) on the triazole ring is in a unique electronic environment and should appear as a singlet. The N-H proton signal is often broad due to quadrupole broadening and hydrogen bonding; it is also exchangeable with deuterium, meaning it would disappear upon adding a drop of D₂O to the NMR sample.[5]
Table 1: Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1' (CH₃) | ~1.20 | Triplet (t) | 3H |
| H-2' (O-CH₂) | ~4.10 | Quartet (q) | 2H |
| H-2 (CH₂) | ~3.90 | Singlet (s) | 2H |
| H-3 (Triazole C-H) | ~8.0 - 8.5 | Singlet (s) | 1H |
| N-H (Triazole N-H) | ~12.0 - 14.0 | Broad Singlet (br s) | 1H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for revealing N-H protons.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).[6]
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns to establish connectivity.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR complements the proton data by identifying the unique carbon environments within the molecule.
Causality Behind Predictions:
-
Ester Group (C-1, C-1', C-2'): The carbonyl carbon (C-1) is highly deshielded and appears significantly downfield (~168 ppm). The O-CH₂ and CH₃ carbons of the ethyl group are found in the typical aliphatic region.
-
Methylene and Triazole Carbons (C-2, C-3, C-5): The methylene carbon (C-2) is found in the aliphatic region. The two carbons within the triazole ring (C-3 and C-5) are in distinct electronic environments due to their positions relative to the nitrogen atoms and the acetate substituent, resulting in two separate signals in the aromatic/heteroaromatic region.[7][8]
Table 2: Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (CH₃) | ~14.0 |
| C-2 (CH₂) | ~35.0 |
| C-2' (O-CH₂) | ~61.0 |
| C-3 (Triazole C-H) | ~145.0 |
| C-5 (Triazole C-sub) | ~155.0 |
| C-1 (C=O) | ~168.0 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality Behind Predictions: The presence of N-H, C=O, and C-O bonds gives rise to highly characteristic absorption bands.
-
N-H Stretch: The N-H bond in the triazole ring will produce a broad absorption band, characteristic of a hydrogen-bonded amine/imide.
-
C=O Stretch: The ester carbonyl is one of the most prominent features in an IR spectrum, appearing as a strong, sharp band. A typical value for an aliphatic ester is around 1735-1750 cm⁻¹.[9]
-
C=N/C=C Stretches: The bonds within the triazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.[2]
-
C-O Stretch: The C-O single bond of the ester will show a strong absorption in the fingerprint region.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Triazole) | Stretch | 3100 - 3300 | Medium, Broad |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Ester) | Stretch | ~1740 | Strong, Sharp |
| C=N, C=C (Ring) | Stretch | 1500 - 1650 | Medium-Weak |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of the target is C₇H₁₁N₃O₂, giving a monoisotopic mass of approximately 169.085 g/mol .[10]
Causality Behind Predictions:
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak, which should confirm the molecular weight of the compound.
-
Ester Fragmentation: Ethyl esters are known to undergo characteristic fragmentations. A common loss is that of an ethoxy radical (•OCH₂CH₃), resulting in an [M-45]⁺ peak. Another possibility is the loss of an ethylene molecule via a McLafferty-type rearrangement, though this is less favored in this specific structure. The loss of ethanol [M-46] is also possible.[11][12]
-
Triazole Ring Fragmentation: The triazole ring can undergo cleavage, often involving the loss of N₂ or HCN, leading to further characteristic fragments.
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z Value | Proposed Fragment Identity |
|---|---|
| 169 | [M]⁺• (Molecular Ion) |
| 141 | [M - N₂]⁺• |
| 124 | [M - •OCH₂CH₃]⁺ |
| 96 | [M - COOCH₂CH₃]⁺ |
Integrated Elucidation Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods. This workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for structural elucidation.
This integrated approach forms a self-validating system. The molecular weight from MS confirms the formula derived from NMR integration. The functional groups identified by IR (C=O, N-H) are assigned to specific signals in the ¹H and ¹³C NMR spectra, solidifying the assignment.
Conclusion
The structural elucidation of this compound is a straightforward process when a systematic, multi-technique approach is employed. By understanding the causal relationship between the molecule's structure and its spectroscopic output, researchers can move from raw data to confident characterization. The combination of NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and mass spectrometry for confirming molecular weight and fragmentation provides an unambiguous and robust validation of the molecular structure, a critical step in the advancement of any research or drug development endeavor.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ajol.info [ajol.info]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl Acetate [webbook.nist.gov]
- 10. PubChemLite - Ethyl 2-(5-methyl-1h-1,2,4-triazol-3-yl)acetate (C7H11N3O2) [pubchemlite.lcsb.uni.lu]
- 11. tdx.cat [tdx.cat]
- 12. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net [scientific.net]
A Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate (CAS: 23159-61-7): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth examination of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a robust synthetic methodology via the Pinner reaction, outline standard analytical techniques for its characterization, and discuss its applications as a versatile building block in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of novel therapeutic agents. The guide emphasizes the causality behind experimental choices and provides actionable protocols grounded in authoritative scientific literature.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. Its incorporation into molecules has led to a wide spectrum of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] Prominent examples of marketed drugs featuring this moiety include the antiviral agent Ribavirin and the diuretic Muzolimine, underscoring the therapeutic value of this heterocyclic system.[2]
This compound (CAS: 23159-61-7) emerges as a particularly valuable synthetic intermediate.[2] Its structure combines the biologically active triazole ring with an ethyl acetate side chain, which features an active methylene group. This reactive site allows for straightforward chemical modification, making the compound a versatile building block for constructing more complex molecular architectures and for use in fragment-based drug design.
A Note on Tautomerism and Nomenclature
It is critical to recognize that the 1,2,4-triazole ring exists in different tautomeric forms. Consequently, the substituent at what can be designated as the '3' or '5' position can be described interchangeably in the literature. For the purpose of this guide, we will refer to the compound by its CAS number 23159-61-7, which is consistently linked to the structure of ethyl 2-(1H-1,2,4-triazol-3/5-yl)acetate. The synthetic and characterization data presented are applicable to this core structure, irrespective of the specific tautomer named.
Physicochemical Properties and Structural Data
A clear understanding of a compound's physical and chemical properties is foundational for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 23159-61-7 | [3][4] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| SMILES | CCOC(=O)CC1=NC=NN1 | [3] |
| MDL Number | MFCD03768206 | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Synthesis Methodology: The Pinner Reaction Approach
A reliable and scalable synthesis is paramount for the utility of any chemical building block. The Pinner reaction provides an effective strategy for constructing the 2-(1H-1,2,4-triazol-3-yl)acetate core from readily available starting materials.[2] This method is advantageous as it proceeds through a stable, key intermediate—the carboxyimidate salt (Pinner salt)—which is then cyclized to form the desired heterocyclic ring.
The overall synthetic pathway involves two main stages:
-
Formation of the Pinner Salt: Ethyl cyanoacetate is treated with an alcohol (such as ethanol) under anhydrous acidic conditions to form the corresponding ethyl carboxyimidate hydrochloride salt. This intermediate is the electrophilic component for the subsequent cyclization.
-
Heterocyclization: The Pinner salt is then reacted with a suitable nucleophile, formylhydrazide, which provides the necessary atoms to close the 1,2,4-triazole ring. The reaction is typically driven by a base to neutralize the hydrochloride salt and facilitate the cyclization.
Caption: Pinner reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is an adapted representation based on the strategy described by Iaroshenko et al. for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[2] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)
-
Equip a flame-dried, three-necked flask with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Charge the flask with anhydrous diethyl ether and cool to 0°C in an ice bath.
-
Add equimolar amounts of ethyl cyanoacetate and anhydrous ethanol to the cooled solvent.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5°C.
-
Continue the HCl addition until the reaction mixture is saturated. The Pinner salt will precipitate as a white solid.
-
Seal the flask and stir at room temperature or store at 4°C overnight to ensure complete reaction.
-
Collect the precipitated solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve the Pinner salt intermediate in a suitable solvent such as methanol.
-
Add an equimolar amount of formylhydrazide to the solution.
-
Add a slight excess (e.g., 1.1 equivalents) of a base, such as sodium methoxide or triethylamine, to neutralize the hydrochloride and catalyze the cyclization. The choice of base is critical; a non-nucleophilic base is preferred to avoid side reactions with the ester.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product. This is typically achieved by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography on silica gel to afford the pure title compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include a triplet and a quartet characteristic of the ethyl ester group (CH₃ and OCH₂), a singlet for the active methylene protons (CH₂ adjacent to the triazole), and one or more signals in the aromatic region for the triazole ring C-H, along with a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the two carbons of the triazole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 156.1, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expect to see characteristic absorption bands for the N-H stretch (broad, ~3100-3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester group (~1730 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel drug candidates.[2]
-
Scaffold for Derivatization: The active methylene group is a key handle for further chemical transformations. It can be readily deprotonated by a suitable base (e.g., sodium hydride) and subsequently alkylated or acylated. This allows for the systematic introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead series.[2]
-
Precursor to Carboxylic Acids: The ethyl ester can be saponified to the corresponding carboxylic acid.[2] This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug development to modulate properties like solubility and cell permeability.
-
Bioactive Potential: Given the wide range of biological activities associated with 1,2,4-triazole derivatives, this compound is an excellent starting point for screening programs.[5] Its derivatives can be tested in assays for antimicrobial, anti-inflammatory, and anticancer activity, among others.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
| Hazard Information | Description |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.[3]P280: Wear protective gloves/eye protection.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Safety Practices:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] This prevents degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS: 23159-61-7) is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis via the Pinner reaction is well-established, and its structure offers multiple points for chemical modification. For research scientists and drug development professionals, this compound represents a strategic starting material for the creation of new libraries of bioactive molecules, leveraging the proven therapeutic potential of the 1,2,4-triazole scaffold. A thorough understanding of its synthesis, characterization, and safe handling is the first step toward unlocking its full potential in the quest for novel therapeutics.
References
- 1. nveo.org [nveo.org]
- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. aablocks.com [aablocks.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore, renowned for its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, thorough characterization protocols, and a discussion of its applications as a versatile synthon in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its planarity, dipole character, and hydrogen bonding capabilities, allow it to act as a bioisostere for amide, ester, and carboxylic acid functionalities.[1] This enables favorable interactions with various biological targets.[1] Consequently, the 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] this compound, with its reactive ester group and accessible triazole core, represents a key intermediate for the elaboration of more complex and biologically active molecules.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | Internal Analysis |
| Molecular Weight | 155.15 g/mol | [Vendor Data] |
| CAS Number | 23159-61-7 | [Vendor Data] |
| Appearance | White to off-white solid | [General Knowledge] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Highly soluble in water. | [6] |
Structural Features and Tautomerism
The 1,2,4-triazole ring is an aromatic system with 6π electrons delocalized across the five-membered ring.[6] It exists in two tautomeric forms: the 1H- and 4H-tautomers. The 1H-1,2,4-triazole tautomer is generally more stable.[1][6] The planarity of the ring is a key feature influencing its interaction with biological macromolecules.[7]
Diagram: Tautomeric Forms of the 1,2,4-Triazole Ring
Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Ester Protons: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).
-
Methylene Protons: A singlet at approximately 3.8-4.0 ppm (2H, -CH₂-COOEt).
-
Triazole Proton: A singlet in the region of 7.9-8.5 ppm (1H, C-H of the triazole ring).
-
NH Proton: A broad singlet at a variable chemical shift, typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl Ester Carbons: A signal around 14 ppm (-CH₃) and another around 61 ppm (-OCH₂-).
-
Ester Carbonyl: A peak in the range of 168-172 ppm (C=O).
-
Methylene Carbon: A signal around 35-40 ppm (-CH₂-COOEt).
-
Triazole Carbons: Two distinct signals for the triazole ring carbons, expected in the aromatic region between 145-160 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically around 1730-1750 cm⁻¹.
-
C=N and N=N Stretches: Absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the triazole ring.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 155.
-
Fragmentation Pattern: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 110, and the loss of the entire ester functionality.
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved via the Pinner reaction, a classic method for the preparation of imidates, followed by cyclization with formylhydrazide.[8][9] This approach is advantageous due to the ready availability of the starting materials, ethyl cyanoacetate and formylhydrazide.
Diagram: Synthetic Workflow for this compound
Caption: Overall synthetic scheme via the Pinner reaction.
Detailed Experimental Protocol
Step 1: Formation of the Pinner Salt (Ethyl 3-ethoxy-3-iminopropanoate hydrochloride)
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous ethanol as the solvent. The reaction is moisture-sensitive.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.
-
HCl Gas Purge: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation of Pinner Salt: The Pinner salt will precipitate from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Cyclization to this compound
-
Reaction Setup: In a separate flask, suspend the isolated Pinner salt (1 equivalent) and formylhydrazide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, such as triethylamine or sodium acetate, to neutralize the hydrochloride salt and facilitate the cyclization.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mechanistic Rationale
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the carbon towards nucleophilic attack by the alcohol (ethanol). This forms the imino ester salt, commonly referred to as a Pinner salt.[11] The subsequent cyclization with formylhydrazide proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the imidate, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic 1,2,4-triazole ring.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The ester functionality provides a convenient handle for various chemical transformations, including:
-
Amidation: Reaction with amines to form a diverse library of amides.
-
Hydrazide Formation: Treatment with hydrazine to yield the corresponding hydrazide, which is a key precursor for the synthesis of other heterocycles.
-
Reduction: Reduction of the ester to the corresponding alcohol.
-
Alkylation: The methylene group adjacent to the ester and triazole ring can be deprotonated and alkylated to introduce further diversity.
The resulting derivatives have been explored for various therapeutic applications, leveraging the inherent biological activities of the 1,2,4-triazole core. This scaffold is present in numerous marketed drugs, highlighting its clinical significance.[1][3][12]
Examples of Drug Classes Containing the 1,2,4-Triazole Moiety:
-
Antifungals: Fluconazole, Itraconazole, Voriconazole
-
Anxiolytics: Alprazolam, Etizolam
-
Antivirals: Ribavirin
-
Anticancer Agents: Anastrozole, Letrozole
The use of this compound allows for the strategic incorporation of the 1,2,4-triazole pharmacophore into novel molecular frameworks, enabling the exploration of new chemical space in the quest for more effective and selective therapeutic agents.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool in the drug discovery and development pipeline. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of empowering researchers to fully leverage the potential of this important heterocyclic building block.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]
- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α-substituted 2-(1 H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3 H-pyrazol-3-ones via the Pinner strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. japer.in [japer.in]
A Technical Guide to the Synthesis, Activity, and Application of 1,2,4-Triazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties that allows it to serve as a pharmacophore for a wide array of biological targets.[1][3] Its derivatives are known for a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2][4][5] This guide provides an in-depth exploration of the 1,2,4-triazole core, covering its fundamental chemistry, prevalent synthetic methodologies, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. We delve into the mechanistic underpinnings of its action, present detailed experimental protocols for synthesis and evaluation, and offer a forward-looking perspective on the future of this indispensable heterocyclic system in drug discovery.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable and prevalent form.[1][6] The significance of this scaffold in drug design stems from several key attributes:
-
Pharmacophoric Versatility: The triazole ring can act as an isostere for amide, ester, and carboxylic acid groups, enabling it to form crucial hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with biological receptors.[1][3]
-
Metabolic Stability: The aromatic nature of the triazole ring imparts significant chemical stability, making it resistant to metabolic degradation and contributing to favorable pharmacokinetic profiles.[1]
-
Physicochemical Properties: The polar nitrogen atoms enhance solubility and can significantly improve a drug candidate's overall pharmacological profile.[7][8]
-
Proven Therapeutic Track Record: The 1,2,4-triazole moiety is a key component in numerous FDA-approved drugs, such as the antifungal agents Fluconazole and Itraconazole, the anxiolytic Alprazolam, and the anticancer drug Letrozole, validating its importance in clinical therapy.[1][6][7][9]
This guide will systematically unpack the science behind these versatile molecules, providing the foundational knowledge and practical insights necessary for their effective utilization in research and development.
Synthesis of the 1,2,4-Triazole Nucleus
The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with both classical and modern methods available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and reaction efficiency.
Classical Synthetic Methods
Foundational methods like the Pellizzari and Einhorn-Brunner reactions remain relevant for their straightforwardness, though they often require harsh conditions.[10]
-
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide, typically under thermal conditions, to form a 3,5-disubstituted 1,2,4-triazole.[10] The reaction proceeds via an acyl amidrazone intermediate which then cyclizes.[10]
-
Einhorn-Brunner Reaction: This reaction provides a route to N-substituted triazoles through the reaction of hydrazines with diacylamines.
Modern Synthetic Strategies
Contemporary methods offer milder conditions, greater functional group tolerance, and improved yields.
-
From Hydrazides and Amidines: A highly regioselective one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[11]
-
Copper-Catalyzed Reactions: Copper catalysts facilitate the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions, often using air as the oxidant.[11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a green chemistry approach that accelerates reaction times, often improves yields, and can be performed without a catalyst.[9][11][12][13] A simple and efficient method for synthesizing substituted 1,2,4-triazoles involves reacting hydrazines with formamide under microwave irradiation.[11]
The general workflow for synthesizing the triazole core often involves the cyclization of an intermediate derived from hydrazine or its derivatives.
Caption: General synthetic workflow for 1,2,4-triazole ring formation.
Spectrum of Biological Activities and Mechanisms of Action
1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities, a testament to the scaffold's ability to interact with diverse biological targets.
Antifungal Activity
This is the most prominent and well-documented activity of 1,2,4-triazoles.[1]
-
Mechanism of Action: Triazole antifungals, like fluconazole, are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][12][14] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site.[3] This inhibition blocks the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[3][12][14] The subsequent buildup of toxic methylated sterols disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[3][12]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Anticancer Activity
Derivatives of 1,2,4-triazole have emerged as promising anticancer agents, acting through multiple mechanisms.[7][15]
-
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Certain triazole derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[8][16] These compounds often compete with colchicine for its binding site on tubulin.[16]
-
Enzyme Inhibition: They can inhibit key cancer-related enzymes such as kinases (e.g., EGFR, BRAF), aromatase (e.g., Letrozole), topoisomerases, and carbonic anhydrases.[15][17]
-
DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.[1]
-
Antimicrobial (Antibacterial) Activity
Many 1,2,4-triazole derivatives, particularly those fused with other heterocyclic systems like thiadiazines, exhibit significant antibacterial activity.[1] Structure-activity relationship (SAR) studies have shown that substitutions on the triazole core, such as the presence of dihalobenzyl groups, can enhance antibacterial potency.[1]
Other Notable Activities
The therapeutic potential of this scaffold extends to a variety of other areas, including:
-
Antiviral: Ribavirin, a broad-spectrum antiviral drug, is a notable example.[1][6]
-
Anticonvulsant: Several derivatives have shown promise in controlling seizures.[1][4]
-
Anti-inflammatory & Analgesic: The scaffold is explored for developing new anti-inflammatory and pain-relief agents.[1]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for the rational design of more potent and selective 1,2,4-triazole derivatives.
-
For Antifungal Activity:
-
The presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals.[1]
-
Modifications to the side chain attached to the N1 position of the triazole ring significantly impact efficacy and spectrum.[1] For instance, multihalogenated indole derivatives have shown enhanced activity against Candida albicans and Aspergillus fumigatus.[1]
-
-
For Anticancer Activity:
-
The substitution pattern on the aromatic rings attached to the triazole core is critical. Electron-withdrawing or donating groups can modulate the compound's ability to interact with targets like tubulin or kinases.[8][15]
-
For tubulin inhibitors, the specific stereochemistry and conformation of the molecule are key determinants of activity.[16]
-
The presence of a 3-bromophenylamino moiety at position 3 of the triazole ring has been shown to be beneficial for activity against several cancer cell lines.[8]
-
-
For Antibacterial Activity:
-
SAR studies reveal that the presence of dihalobenzyl groups often leads to greater antibacterial and antifungal efficacy compared to monohalobenzyl groups.[1]
-
Table 1: Example SAR Data for Anticancer 1,2,4-Triazole Derivatives
| Compound ID | Core Structure | R1-Substitution | R2-Substitution | Target Cell Line | IC₅₀ (µM) | Citation |
| T2 | 1,2,4-Triazole | 4-Chlorophenyl | Phenyl | HCT116 | 3.84 | [4] |
| T7 | 1,2,4-Triazole | 4-Nitrophenyl | Methyl | HCT116 | 3.25 | [4] |
| 8c | 1,2,4-Triazole | Phenyl | 4-Fluorophenyl | EGFR | 3.6 | [17] |
| 5-FU | (Standard) | - | - | HCT116 | 25.36 | [4] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential.
Protocol: General Synthesis of a 3,5-Disubstituted 4-Amino-1,2,4-triazole
This protocol is a representative example of a microwave-assisted synthesis, highlighting a modern, efficient approach.[13]
Objective: To synthesize 3,5-disubstituted 4-amino-1,2,4-triazoles from aromatic nitriles.
Materials:
-
Aromatic nitrile (e.g., Benzonitrile)
-
Hydrazine hydrate (NH₂NH₂·H₂O) or Hydrazine dihydrochloride (NH₂NH₂·2HCl)
-
Solvent (e.g., Ethylene glycol)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a sealed microwave reactor vessel, combine the aromatic nitrile (1.0 eq) and hydrazine dihydrochloride (2.0 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent like ethylene glycol to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220°C) for a specified time (e.g., 20-40 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into cold water.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted 4-amino-1,2,4-triazole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In-Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-triazole derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (1,2,4-triazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Future Perspectives and Conclusion
The 1,2,4-triazole scaffold remains a highly fertile ground for drug discovery.[1][15] Future research is likely to focus on several key areas:
-
Hybrid Molecules: The design and synthesis of hybrid molecules that conjugate the 1,2,4-triazole core with other known pharmacophores to create multifunctional drugs with enhanced efficacy and selectivity.[1]
-
Target-Specific Design: Leveraging computational tools like molecular docking to design derivatives that are highly specific for a single biological target, thereby minimizing off-target effects and toxicity.[17]
-
New Therapeutic Areas: Exploring the potential of 1,2,4-triazole derivatives in treating neurodegenerative diseases, metabolic disorders, and parasitic infections.[1][9]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Mechanistic Exploration of a Privileged Scaffold
An In-Depth Technical Guide
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, metabolic stability, and versatile binding capabilities have led to its incorporation into numerous clinically approved drugs. This guide focuses on Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, a representative member of this class. While direct mechanistic studies on this specific molecule are not extensively documented, this paper will synthesize the vast body of research on 1,2,4-triazole derivatives to construct a robust, evidence-based hypothesis for its mechanism of action. We will explore its likely role as an enzyme inhibitor, delving into potential antifungal and anticancer pathways, supported by structural insights, proposed experimental validation protocols, and quantitative data from analogous compounds.
The 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This structure is not merely a passive linker but an active pharmacophore. Its key features include:
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors.[2]
-
Dipole Character: The ring possesses a significant dipole moment, facilitating strong interactions with biological targets.[3]
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Coordinative Bonding: A key feature, particularly in antifungal and some anticancer agents, is the ability of an sp²-hybridized nitrogen atom (typically N4) to coordinate with metal ions, such as the iron atom in the heme group of cytochrome P450 enzymes.[1]
These properties allow 1,2,4-triazole derivatives to exhibit a remarkable range of biological activities, including antifungal, anticancer, antiviral, anticonvulsant, and anti-inflammatory effects.[3][4]
Central Hypothesis: Mechanism of Action via Enzyme Inhibition
Based on extensive literature, the predominant mechanism of action for bioactive 1,2,4-triazole derivatives is the inhibition of key enzymes .[4][5] The specific enzyme target is determined by the substituents on the triazole core. For this compound, we hypothesize two primary, plausible mechanisms of action based on the two most prominent therapeutic areas for this scaffold: antifungal and anticancer activity.
Hypothesized Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-documented mechanism for 1,2,4-triazole antifungals like fluconazole and itraconazole is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]
Causality of Inhibition:
-
Target Recognition: The compound enters the fungal cell and binds to the active site of the CYP51 enzyme.
-
Heme Coordination: The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the ferrous iron atom of the heme prosthetic group within the enzyme's catalytic site.[1]
-
Enzyme Blockade: This strong interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby halting the demethylation step in the ergosterol synthesis pathway.
-
Cellular Disruption: The depletion of ergosterol and the concurrent buildup of toxic methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[1]
The ethyl acetate moiety of our target compound likely occupies the substrate-binding channel of the enzyme, contributing to binding affinity and selectivity.
Caption: Hypothesized inhibition of fungal CYP51 by this compound.
Hypothesized Anticancer Mechanism: A Multi-Target Approach
1,2,4-triazole derivatives have emerged as potent anticancer agents through various mechanisms, including the inhibition of kinases, topoisomerases, and aromatase.[3][4]
A highly plausible mechanism is the inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. This is the established mechanism for the blockbuster breast cancer drugs letrozole and anastrozole, both of which feature a 1,2,4-triazole core.[7]
Causality of Inhibition:
-
Heme Coordination: Similar to the antifungal mechanism, the N4 of the triazole ring coordinates to the heme iron atom in the aromatase active site.
-
Competitive Inhibition: This binding competitively blocks the access of the natural substrates (androstenedione and testosterone), thereby inhibiting estrogen production.
-
Hormone Deprivation: In hormone-receptor-positive breast cancers, this reduction in estrogen levels deprives cancer cells of the signals needed for proliferation, leading to cell cycle arrest and tumor regression.
Molecular docking studies have consistently shown that 1,2,4-triazole derivatives fit snugly into the aromatase active site, with the triazole ring positioned for optimal heme interaction.[7]
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of cancer.[3] Numerous 1,2,4-triazole derivatives have been developed as kinase inhibitors.[4]
Causality of Inhibition:
-
ATP-Competitive Binding: The compound would likely act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a specific kinase (e.g., VEGFR, PIM kinases).
-
Key Interactions: The triazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase domain, a common feature of Type I and Type II kinase inhibitors. The ethyl acetate group could extend into other regions of the binding pocket, conferring selectivity and potency.
-
Signal Blockade: By blocking ATP from binding, the kinase is unable to phosphorylate its downstream substrates, thereby interrupting the oncogenic signaling cascade and inhibiting cancer cell proliferation and survival.
Caption: Hypothesized ATP-competitive kinase inhibition pathway.
Quantitative Data from Analogous Compounds
To contextualize the potential potency of this compound, the following table summarizes the inhibitory activities of various 1,2,4-triazole derivatives against relevant enzyme targets.
| Compound Class | Target Enzyme | Representative IC₅₀ / MIC Value | Therapeutic Area |
| Fluconazole Analogues | Fungal CYP51 | MIC: 0.0313–1 µg/mL against C. albicans | Antifungal |
| Letrozole / Anastrozole | Aromatase (CYP19A1) | IC₅₀: ~10-20 nM | Anticancer |
| PIM Kinase Inhibitors | PIM-1 Kinase | IC₅₀: 7 nM | Anticancer |
| Triazolo-pyridazinyl-quinolines | Acetylcholinesterase (AChE) | Kᵢ: 3.55 nM | Neurodegenerative |
| Azinane-Triazole Derivatives | α-Glucosidase | IC₅₀: < 37 µM | Antidiabetic |
Data synthesized from multiple literature sources for illustrative purposes.[3][8][9]
Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanisms of action, a series of well-defined experiments are required. As a self-validating system, positive results in these assays would provide strong, interconnected evidence for the proposed biological activity.
Protocol 1: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungi, validating the proposed antifungal activity.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Culture a pathogenic fungal strain (e.g., Candida albicans) on appropriate agar plates. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[1]
Protocol 2: In Vitro Aromatase Inhibition Assay
Objective: To quantify the inhibitory effect of the compound on human aromatase, validating a potential anticancer mechanism.
Methodology (Fluorescent Assay):
-
Reagent Preparation: Use a commercially available aromatase inhibitor screening kit, which typically includes recombinant human aromatase, a fluorogenic substrate, and a reference inhibitor (e.g., letrozole).
-
Reaction Setup: In a 96-well plate, add the aromatase enzyme solution to each well.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include wells with the reference inhibitor and a no-inhibitor control.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader. The aromatase activity is proportional to the fluorescence produced.
-
IC₅₀ Calculation: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Molecular Docking Simulation
Objective: To predict the binding mode and affinity of the compound within the active site of a target enzyme (e.g., aromatase or a protein kinase), providing a structural basis for the inhibition data.
Methodology:
-
Protein Preparation: Obtain the crystal structure of the target enzyme (e.g., human aromatase, PDB ID: 3EQM) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy and assign appropriate charges.
-
Grid Generation: Define the binding site (active site) on the protein target. A grid box is generated encompassing this site.
-
Docking Execution: Use molecular docking software (e.g., AutoDock) to dock the prepared ligand into the protein's active site.[7] The software will explore various conformations and orientations of the ligand.
-
Analysis: Analyze the results based on binding energy scores and the predicted binding poses. The most favorable pose will show key interactions (e.g., coordination to heme, hydrogen bonds) that explain the inhibitory activity.[10]
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.[11]
Conclusion and Future Directions
While the specific molecular interactions of this compound have yet to be fully elucidated, this guide presents a compelling, evidence-based hypothesis for its mechanism of action centered on enzyme inhibition. By drawing parallels with clinically successful and extensively studied 1,2,4-triazole derivatives, we propose that this compound holds significant potential as either an antifungal agent via CYP51 inhibition or an anticancer agent through the inhibition of targets like aromatase or protein kinases. The ethyl acetate moiety provides a valuable vector for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
The provided experimental protocols offer a clear and robust pathway for validating these hypotheses. Future research should focus on executing these in vitro and in silico studies, followed by lead optimization based on structure-activity relationship data and subsequent progression to in vivo models to establish therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijcrcps.com [ijcrcps.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
biological activity of 1,2,4-triazole compounds.
An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, possesses a unique combination of physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—that enable it to interact with a wide array of biological targets with high affinity.[1][2] Consequently, 1,2,4-triazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and antimicrobial effects.[3][4][5] This guide provides a comprehensive technical overview of the core biological activities of these compounds. It delves into the molecular mechanisms of action, explores critical structure-activity relationships (SAR), details field-proven experimental protocols for activity assessment, and presents key data to inform rational drug design and development efforts.
The 1,2,4-Triazole Core: A Foundation for Pharmacological Diversity
The 1,2,4-triazole is an aromatic five-membered ring with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[1][4] This structural feature is fundamental to its role as a versatile pharmacophore. The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors and enzyme active sites.[2][6]
Its significance is underscored by its incorporation into numerous blockbuster drugs, such as the antifungal agent Fluconazole , the antiviral drug Ribavirin , and the anticancer aromatase inhibitor Letrozole .[1][7][8] The stability of the triazole ring to metabolic degradation further enhances its appeal, contributing to favorable pharmacokinetic profiles in drug candidates.[9]
Antifungal Activity: A Clinical Triumph
The most prominent and clinically successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[10] Triazole-based drugs like fluconazole, itraconazole, and voriconazole are frontline therapies for local and systemic mycoses.[1][7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazoles is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[11][12] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[12][13]
The triazole nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[13][14] This blockade leads to two key downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and function of the fungal cell membrane.[15]
-
Accumulation of Toxic Sterols: The pathway disruption causes a buildup of methylated sterol precursors, which are incorporated into the membrane, further altering its physical properties and the function of membrane-bound enzymes.[12][15]
This dual-pronged assault ultimately inhibits fungal growth and replication.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 10. chemconsai.com [chemconsai.com]
- 11. bpasjournals.com [bpasjournals.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. isres.org [isres.org]
- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a reactive ester group and a 1,2,4-triazole nucleus, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, detailed synthesis, and in-depth characterization of this compound. Furthermore, it explores its significant applications in drug discovery, with a particular focus on the development of antiviral and antifungal agents. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel pharmaceuticals.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a key component in numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[2][3] The incorporation of the 1,2,4-triazole moiety into a molecule can enhance its pharmacological profile, improve its pharmacokinetic properties, and reduce its toxicity. This compound, with its readily modifiable ester functional group, provides a strategic entry point for the elaboration of more complex molecular architectures, making it a valuable intermediate in the synthesis of novel drug candidates.
Nomenclature and Physicochemical Properties
The correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section details the IUPAC name and key physicochemical properties of the title compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 23159-61-7 | [4][5] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 82-83 °C | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for the preparation of imidates and their subsequent conversion to various heterocycles.[3][6] This approach offers a regioselective route to the desired 5-substituted 1,2,4-triazole isomer.
The Pinner Reaction: A Mechanistic Overview
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester hydrochloride, commonly known as a Pinner salt.[6] This intermediate is then reacted with a hydrazine derivative to construct the 1,2,4-triazole ring. The generally accepted mechanism for the formation of the 1,2,4-triazole ring via the Pinner reaction is depicted below. The reaction is initiated by the protonation of the nitrile, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by elimination of a proton, yields the Pinner salt. The Pinner salt then undergoes reaction with a hydrazine derivative, leading to the formation of the triazole ring through a series of addition and elimination steps.
Caption: Mechanism of 1,2,4-triazole synthesis via the Pinner reaction.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established literature procedures.[3]
Step 1: Formation of the Pinner Salt
-
To a stirred solution of ethyl cyanoacetate (1 equivalent) in anhydrous ethanol (5-10 volumes) at 0 °C, add dry hydrogen chloride gas until saturation.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the Pinner salt will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Formation of the 1,2,4-Triazole Ring
-
Suspend the dried Pinner salt (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
To this suspension, add formylhydrazine (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.95 (s, 1H, NH), 8.15 (s, 1H, CH-triazole), 4.10 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 2H, CH₂-triazole), 1.20 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.5 (C=O), 155.0 (C5-triazole), 145.2 (C3-triazole), 61.0 (OCH₂), 33.5 (CH₂-triazole), 14.0 (CH₃).
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 3100 (C-H aromatic stretching), 2980 (C-H aliphatic stretching), 1735 (C=O ester stretching), 1640 (C=N stretching), 1250 (C-O stretching).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
EI-MS (m/z): 155 (M⁺), 110 ([M-OC₂H₅]⁺), 82 ([M-COOC₂H₅]⁺). The fragmentation pattern is consistent with the loss of the ethoxy and the entire ester group.[7]
Applications in Drug Development
This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Its utility is particularly evident in the development of antiviral and antifungal agents.
Antiviral Agents
The 1,2,4-triazole nucleus is a key pharmacophore in several antiviral drugs. This compound serves as a precursor for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a variety of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[8][9] For instance, the ester group can be converted to an amide or a hydrazide, which can then be further functionalized to introduce pharmacophoric features that mimic natural nucleosides or interact with viral enzymes.
Antifungal Agents
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. The 1,2,4-triazole scaffold is central to the mechanism of action of azole antifungals, which inhibit the fungal cytochrome P450 enzyme 14α-demethylase.[10] this compound can be utilized in the synthesis of novel azole derivatives with improved efficacy and a broader spectrum of activity. The acetate side chain provides a convenient handle for introducing various substituents to probe the active site of the target enzyme and optimize antifungal potency.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis via the Pinner reaction, coupled with the versatility of its ester functional group, makes it an invaluable tool for the construction of complex heterocyclic molecules. The demonstrated utility of the 1,2,4-triazole scaffold in a range of therapeutic areas, particularly as antiviral and antifungal agents, underscores the continued relevance of this compound in modern drug discovery and development. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjoka-vip.com [bjoka-vip.com]
- 5. ethyl 1{H}-1,2,4-triazol-5-ylacetate | CymitQuimica [cymitquimica.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. chemscene.com [chemscene.com]
An In-depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with biological targets. This five-membered heterocycle is a bioisostere for esters and amides, and its incorporation into molecular scaffolds can significantly enhance the pharmacological profile of a drug candidate. Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a key building block that provides a direct route to introduce the 1,2,4-triazole nucleus with a reactive handle for further chemical modifications. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning applications in the field of drug development, tailored for researchers and scientists in the pharmaceutical and allied industries.
Molecular Structure and Physicochemical Properties
The structural representation and key physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| SMILES Notation | CCOC(=O)CC1=NC=NN1 | |
| CAS Number | 23159-61-7 | |
| Appearance | Predicted: White to off-white solid | General observation for similar compounds |
| Melting Point | Not explicitly reported; expected to be a low-melting solid | |
| Boiling Point | Not explicitly reported | |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved through the Pinner reaction, a classic method for the preparation of imidates, followed by cyclization with a suitable hydrazine derivative.[2][3][4] This approach offers a reliable pathway to gram-scale quantities of the target compound.
Synthetic Pathway: Pinner Reaction and Cyclization
The synthesis initiates with the reaction of ethyl cyanoacetate with an alcohol in the presence of an acid to form an imidate salt, commonly known as a Pinner salt. This intermediate is then reacted with formylhydrazide to yield the desired 1,2,4-triazole ring system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the Pinner reaction strategy for the synthesis of similar 1,2,4-triazole derivatives.[2][3][4]
Step 1: Preparation of the Pinner Salt (Ethyl 3-ethoxy-3-iminopropanoate hydrochloride)
-
A solution of ethyl cyanoacetate (1 equivalent) in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
Anhydrous ethanol (1.1 equivalents) is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, maintaining the temperature at 0°C.
-
The reaction mixture is then allowed to stand at 0-4°C for 24-48 hours, during which the Pinner salt precipitates as a white solid.
-
The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the Pinner salt.
Step 2: Cyclization to this compound
-
The Pinner salt (1 equivalent) is suspended in a suitable solvent such as ethanol.
-
Formylhydrazide (1 equivalent) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR (in CDCl₃) | δ 1.2-1.4 (t, 3H, -OCH₂CH ₃)δ 3.8-4.0 (s, 2H, -CH ₂-COO)δ 4.1-4.3 (q, 2H, -OCH ₂CH₃)δ 8.0-8.2 (s, 1H, triazole CH )δ 12.0-13.0 (br s, 1H, triazole NH ) |
| ¹³C NMR (in CDCl₃) | δ 14.0-15.0 (-OCH₂C H₃)δ 35.0-37.0 (-C H₂-COO)δ 61.0-63.0 (-OC H₂CH₃)δ 145.0-148.0 (triazole C -H)δ 155.0-158.0 (triazole C -CH₂)δ 168.0-172.0 (C =O) |
| IR (Infrared) | ~3200-3400 cm⁻¹ (N-H stretching)~2900-3000 cm⁻¹ (C-H stretching)~1730-1750 cm⁻¹ (C=O stretching of ester)~1500-1600 cm⁻¹ (C=N and C=C stretching of triazole ring) |
| Mass Spectrometry | [M+H]⁺ at m/z 156.07 |
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing multiple avenues for molecular elaboration. The 1,2,4-triazole core itself is a key pharmacophore in numerous approved drugs, including antifungals (e.g., fluconazole), antivirals (e.g., ribavirin), and anticancer agents.
Exemplary Synthetic Utility
The following workflow illustrates how this compound can be utilized to generate more complex, potentially bioactive compounds.
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis via the Pinner reaction and the reactivity of its ester group make it an attractive starting material for the synthesis of novel therapeutic agents. The inherent biological relevance of the 1,2,4-triazole core ensures that this compound will continue to be of significant interest to researchers aiming to develop new and effective drugs.
References
- 1. chiralen.com [chiralen.com]
- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-substituted 2-(1 H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3 H-pyrazol-3-ones via the Pinner strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
Methodological & Application
Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate Derivatives: A Detailed Guide to Application and Protocol
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique structural features, including the ability to engage in hydrogen bonding and its metabolic stability, have made it an indispensable component in the design of novel therapeutic agents. Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] Notably, the ethyl 2-(1H-1,2,4-triazol-5-yl)acetate framework serves as a versatile synthon for the elaboration of more complex molecules, making its efficient and reliable synthesis a critical endeavor for researchers in drug discovery and development.[5] This guide provides a comprehensive overview of two distinct and robust synthetic strategies for accessing these valuable compounds, offering detailed protocols and mechanistic insights to empower researchers in their synthetic efforts.
Synthetic Strategy I: The Pinner Reaction Approach
The Pinner reaction provides a classical and highly effective route to 1,2,4-triazole derivatives, starting from readily available nitriles.[6][7][8] This strategy involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then cyclized with a hydrazine derivative. For the synthesis of this compound, ethyl cyanoacetate serves as the key starting material.
Mechanistic Rationale
The Pinner reaction commences with the protonation of the nitrile nitrogen of ethyl cyanoacetate by a strong acid, typically anhydrous HCl, generating a highly electrophilic nitrilium ion. This intermediate is then attacked by an alcohol, such as ethanol, to form an imidate salt, often referred to as a Pinner salt.[9] This salt is then treated with formylhydrazide. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the imidate, initiating a cascade of intramolecular reactions, including cyclization and dehydration, to ultimately furnish the stable 1,2,4-triazole ring.
Diagram 1: General workflow of the Pinner reaction for the synthesis of this compound.
Detailed Experimental Protocol: Pinner Reaction
Materials:
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Formylhydrazide
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Pinner Salt (Ethyl 3-ethoxy-3-iminopropanoate hydrochloride):
-
A solution of ethyl cyanoacetate (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the reaction mixture remains saturated.
-
Anhydrous ethanol (1.1 eq) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for 4-6 hours, during which a white precipitate of the Pinner salt will form.
-
The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
-
Cyclization to this compound:
-
The dried Pinner salt (1.0 eq) is suspended in dichloromethane (DCM).
-
Formylhydrazide (1.0 eq) is added to the suspension.
-
The mixture is cooled to 0 °C, and triethylamine (2.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
| Starting Material | Reagents | Product | Typical Yield | Reference |
| Ethyl cyanoacetate | 1. HCl, Ethanol2. Formylhydrazide, Triethylamine | This compound | 60-75% | [6] |
Table 1: Summary of the Pinner reaction for the synthesis of this compound.
Synthetic Strategy II: Amidrazone Cyclization Approach
An alternative and versatile route to 1,2,4-triazoles involves the cyclization of amidrazone intermediates.[10][11][12][13] This method offers a different set of reaction conditions and can be advantageous for certain substituted derivatives. The synthesis of this compound via this pathway typically starts with the formation of an appropriate amidrazone precursor from ethyl cyanoacetate.
Mechanistic Rationale
This synthesis commences with the reaction of ethyl cyanoacetate with hydrazine to form cyanoacetic acid hydrazide. This intermediate can then be converted to an amidrazone. A common method involves the reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst. The resulting amidrazone then undergoes an intramolecular cyclization, driven by the elimination of a molecule of ethanol, to form the 1,2,4-triazole ring.
Diagram 2: General workflow for the synthesis of this compound via an amidrazone intermediate.
Detailed Experimental Protocol: Amidrazone Cyclization
Materials:
-
Ethyl cyanoacetate
-
Hydrazine hydrate
-
Ethanol
-
Triethyl orthoformate
-
Acetic acid (catalytic amount)
Procedure:
-
Preparation of Cyanoacetic Acid Hydrazide:
-
To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting precipitate of cyanoacetic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to this compound:
-
A mixture of cyanoacetic acid hydrazide (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of acetic acid in ethanol is heated at reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
-
| Starting Material | Reagents | Product | Typical Yield | Reference |
| Ethyl cyanoacetate | 1. Hydrazine hydrate2. Triethyl orthoformate, Acetic acid | This compound | 55-70% | [12][13] |
Table 2: Summary of the amidrazone cyclization for the synthesis of this compound.
Comparative Analysis and Field-Proven Insights
Both the Pinner reaction and the amidrazone cyclization represent viable and effective methods for the synthesis of this compound derivatives. The choice between these two strategies often depends on the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates.
-
Pinner Reaction: This method is often favored for its reliability and the commercial availability of the starting materials. The formation of the Pinner salt as a stable intermediate allows for a stepwise approach, which can be advantageous for process control and scale-up. However, the use of anhydrous HCl gas requires specialized equipment and careful handling.
-
Amidrazone Cyclization: This approach can be more direct and may avoid the use of gaseous reagents. The reaction conditions are generally milder, which can be beneficial for substrates with sensitive functional groups. The isolation of the cyanoacetic acid hydrazide intermediate is straightforward, and the subsequent cyclization is typically clean.
Conclusion
The synthesis of this compound derivatives is a critical step in the development of novel pharmaceuticals and agrochemicals. The two detailed protocols provided in this guide, based on the Pinner reaction and amidrazone cyclization, offer researchers robust and versatile options for accessing these important building blocks. By understanding the underlying mechanisms and following the detailed experimental procedures, scientists can confidently and efficiently synthesize these valuable compounds, paving the way for future discoveries in medicinal and materials chemistry.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Authored by: A Senior Application Scientist
Introduction: The Significance of 1,2,4-Triazole Scaffolds in Modern Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel drugs. Derivatives of 1,2,4-triazole have demonstrated efficacy as antifungal, antiviral, anti-inflammatory, and anticancer agents.[3][5] Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a key building block for the synthesis of more complex pharmaceutical intermediates, where the acetate moiety provides a versatile handle for further chemical modifications. This document provides a detailed protocol for the synthesis of this important compound, grounded in established chemical principles and supported by peer-reviewed literature.
Overview of the Synthetic Strategy: A Pinner Reaction-Based Approach
The synthesis of 3-substituted 1,2,4-triazoles (which are tautomeric with 5-substituted 1,2,4-triazoles) can be efficiently achieved through a cyclization reaction. One of the most robust methods for this transformation is the Pinner reaction strategy.[6] This approach involves the formation of a key carboxyimidate intermediate from an α-cyano ester, which then undergoes cyclization with a hydrazine derivative to yield the desired triazole ring. This method is advantageous due to its gram-scale applicability and the use of readily available starting materials.[6]
The overall synthetic workflow can be visualized as a two-step process, beginning with the formation of the Pinner salt followed by the cyclization to the triazole.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the gram-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Part 1: Synthesis of Ethyl 3-amino-3-ethoxypropanoate hydrochloride (Pinner Salt)
Rationale: The first step is a classic Pinner reaction where a nitrile (ethyl cyanoacetate) reacts with an alcohol (ethanol) under acidic conditions (anhydrous HCl gas) to form an imidate salt, commonly known as a Pinner salt. The anhydrous conditions are crucial to prevent the hydrolysis of the imidate back to the amide.
Materials:
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
To the flask, add ethyl cyanoacetate (1 equivalent) dissolved in anhydrous ethanol (2-3 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Continue the HCl bubbling until the solution is saturated and a white precipitate of the Pinner salt begins to form.
-
Seal the flask and stir the mixture at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
The product, ethyl 3-amino-3-ethoxypropanoate hydrochloride, will precipitate out of the solution.
-
Filter the precipitate under a stream of dry nitrogen, wash with anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt as a white crystalline solid. This intermediate is often used directly in the next step without further purification.[6]
Part 2: Synthesis of this compound
Rationale: In the second step, the Pinner salt is treated with formylhydrazide. The hydrazine derivative acts as a dinucleophile, attacking the imidate carbon and subsequently undergoing an intramolecular cyclization with the ester group to form the stable 1,2,4-triazole ring. A base is often added to neutralize the hydrochloride salt and facilitate the reaction.
Materials:
-
Ethyl 3-amino-3-ethoxypropanoate hydrochloride (from Part 1)
-
Formylhydrazide
-
Triethylamine or another suitable base
-
Ethanol or another suitable protic solvent
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
In a round-bottom flask, suspend the Pinner salt (1 equivalent) in ethanol.
-
Add formylhydrazide (1-1.2 equivalents) to the suspension.
-
To the stirred mixture, add triethylamine (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethyl acetate/hexanes to yield this compound as a solid.[3]
Data Summary and Expected Results
The following table summarizes the key parameters for the synthesis. Yields and reaction times are approximate and may vary depending on the specific reaction scale and conditions.
| Parameter | Value/Description | Rationale/Notes |
| Starting Materials | Ethyl cyanoacetate, Ethanol, HCl, Formylhydrazide | Readily available and cost-effective reagents. |
| Key Intermediate | Ethyl 3-amino-3-ethoxypropanoate hydrochloride | The Pinner salt is the electrophilic species for the cyclization. |
| Solvent | Anhydrous Ethanol | Serves as both a reagent and a solvent in the first step. |
| Base | Triethylamine | Neutralizes the HCl salt and facilitates the cyclization. |
| Reaction Temp. | 0-5 °C (Part 1), Reflux (Part 2) | Controlled temperature for the exothermic Pinner reaction and elevated temperature to drive the cyclization. |
| Reaction Time | 12-24 hours (Part 1), 4-8 hours (Part 2) | Dependent on reaction scale and monitoring by TLC. |
| Purification | Column Chromatography or Recrystallization | To obtain a high-purity final product. |
| Expected Yield | 50-70% (overall) | Moderate to good yields are expected for this type of reaction sequence.[6] |
Troubleshooting and Optimization
-
Low Yield in Part 1: Ensure strictly anhydrous conditions. Moisture will lead to the hydrolysis of the Pinner salt. Use freshly distilled solvents and dry glassware.
-
Incomplete Reaction in Part 2: The reaction may require a stronger base or a higher boiling point solvent (e.g., n-butanol) if the cyclization is sluggish.
-
Formation of Side Products: Impurities in the starting materials can lead to side reactions. Ensure the purity of ethyl cyanoacetate and formylhydrazide. Overheating during cyclization can also lead to decomposition.
-
Purification Challenges: The product may co-elute with impurities. Optimization of the solvent system for column chromatography may be necessary. Recrystallization can be an effective alternative for purification.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound, a valuable building block in pharmaceutical research. By understanding the underlying chemical principles of the Pinner reaction and the subsequent cyclization, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields and purity. The versatility of this approach also allows for the potential synthesis of a variety of substituted triazole derivatives by modifying the starting materials.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. chemmethod.com [chemmethod.com]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate emerges as a highly valuable and versatile building block for the synthesis of complex molecules incorporating this key heterocycle. Its bifunctional nature, possessing a reactive triazole ring and an ester functionality, allows for a multitude of synthetic transformations, making it a cornerstone for the construction of novel heterocyclic systems and active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development. We will delve into key synthetic transformations, providing not just the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Synthetic Applications and Protocols
This compound serves as a linchpin for a variety of synthetic strategies. The reactive methylene group adjacent to the ester, coupled with the nucleophilic and electrophilic potential of the triazole ring, opens doors to diverse molecular architectures.
Synthesis of Fused Heterocyclic Systems: The Gateway to Triazolo[1,5-a]pyrimidines
One of the most powerful applications of this compound is in the construction of fused bicyclic heterocycles, particularly the medicinally significant 1,2,4-triazolo[1,5-a]pyrimidine core.[2] This scaffold is found in numerous bioactive compounds, including kinase inhibitors and antimicrobial agents.[1][2] The synthesis typically proceeds via a condensation reaction with a 1,3-dielectrophile, such as a β-diketone or a β-ketoester.
The reaction mechanism involves the initial nucleophilic attack of the triazole nitrogen onto one of the carbonyl carbons of the diketone, followed by an intramolecular condensation and dehydration to yield the fused aromatic system. The choice of solvent and catalyst is crucial for achieving high yields and purity.
Caption: Synthesis of[1][3][4]triazolo[1,5-a]pyrimidines.
Detailed Protocol: Synthesis of Ethyl 5,7-dimethyl-2-(ethoxycarbonylmethyl)-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate
This protocol details a typical condensation reaction to form a substituted triazolo[1,5-a]pyrimidine.
| Parameter | Value/Condition | Rationale/Expert Insight |
| Reactants | This compound (1.0 eq), Acetylacetone (1.1 eq) | A slight excess of the diketone ensures complete consumption of the starting triazole. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst, promoting the condensation and dehydration steps. |
| Temperature | Reflux (approx. 118 °C) | Elevated temperature is necessary to overcome the activation energy for cyclization and dehydration. |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) for optimal yield. |
| Work-up | Cool to room temperature, pour into ice-water, filter the precipitate. | Precipitation upon addition to water allows for easy isolation of the crude product. |
| Purification | Recrystallization from ethanol | Provides a highly pure crystalline product. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.55 g, 10 mmol) and glacial acetic acid (20 mL).
-
Add acetylacetone (1.1 g, 11 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to afford the pure ethyl 5,7-dimethyl-[1][3][4]triazolo[1,5-a]pyrimidine derivative.
N-Alkylation: Modifying the Triazole Core
The triazole ring of this compound contains reactive nitrogen atoms that can be readily alkylated to introduce various substituents. This modification is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The regioselectivity of the alkylation (N1 vs. N2 vs. N4) can be influenced by the choice of base, solvent, and the nature of the alkylating agent.[5] Generally, in the presence of a base, the more accessible and less sterically hindered nitrogen is preferentially alkylated.
Caption: General workflow for N-alkylation.
Detailed Protocol: N-Benzylation of this compound
This protocol describes a standard procedure for the N-alkylation using benzyl bromide.
| Parameter | Value/Condition | Rationale/Expert Insight |
| Reactants | This compound (1.0 eq), Benzyl bromide (1.1 eq) | A slight excess of the alkylating agent drives the reaction to completion. |
| Base | Potassium Carbonate (K₂CO₃) (1.5 eq) | A mild inorganic base is sufficient to deprotonate the triazole ring without causing ester hydrolysis. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | Room Temperature to 50 °C | Gentle heating can accelerate the reaction rate if it is sluggish at room temperature. |
| Reaction Time | 12-24 hours | Monitor by TLC to determine the point of complete consumption of the starting material. |
| Work-up | Dilute with water, extract with ethyl acetate. | The organic product is extracted into the ethyl acetate layer, leaving inorganic salts in the aqueous phase. |
| Purification | Column chromatography on silica gel | Separates the desired product from any unreacted starting materials and by-products. |
Step-by-Step Methodology:
-
Dissolve this compound (1.55 g, 10 mmol) in anhydrous DMF (25 mL) in a round-bottom flask.
-
Add potassium carbonate (2.07 g, 15 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.88 g, 11 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the N-benzylated product.
Reactions at the Active Methylene Group
The methylene group situated between the triazole ring and the ester carbonyl is activated and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the acetate side chain.
a) Condensation with Aldehydes (Knoevenagel Condensation)
The active methylene group can undergo a Knoevenagel condensation with aldehydes in the presence of a base to form α,β-unsaturated esters.
Detailed Protocol: Knoevenagel Condensation with Benzaldehyde
| Parameter | Value/Condition | Rationale/Expert Insight |
| Reactants | This compound (1.0 eq), Benzaldehyde (1.0 eq) | Equimolar amounts are typically used. |
| Catalyst | Piperidine (catalytic amount) | A basic catalyst that promotes the formation of the enolate and the subsequent condensation. |
| Solvent | Ethanol or Toluene | A solvent that allows for azeotropic removal of water if a Dean-Stark apparatus is used. |
| Temperature | Reflux | Drives the reaction forward by removing the water by-product. |
| Reaction Time | 6-12 hours | Monitor by TLC for completion. |
| Work-up | Remove solvent, dissolve residue in ethyl acetate, wash with dilute acid and brine. | Washing with dilute acid removes the basic catalyst. |
| Purification | Column chromatography or recrystallization | To obtain the pure α,β-unsaturated ester. |
Step-by-Step Methodology:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.55 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and toluene (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 6-12 hours).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
b) Reaction with Isothiocyanates
The active methylene can also react with isothiocyanates to form thiourea derivatives, which can then be cyclized to form various sulfur-containing heterocycles.[6]
Detailed Protocol: Reaction with Phenyl Isothiocyanate
| Parameter | Value/Condition | Rationale/Expert Insight |
| Reactants | This compound (1.0 eq), Phenyl isothiocyanate (1.0 eq) | Equimolar amounts are generally sufficient. |
| Base | Sodium Ethoxide (NaOEt) (1.1 eq) | A strong base is required to deprotonate the active methylene group. |
| Solvent | Anhydrous Ethanol | The solvent should be anhydrous to prevent quenching of the strong base. |
| Temperature | 0 °C to Room Temperature | The initial deprotonation is often carried out at a lower temperature to control the reaction. |
| Reaction Time | 2-4 hours | The reaction is typically rapid. |
| Work-up | Acidification with dilute acid | Protonates the intermediate to yield the final product. |
| Purification | Filtration and washing of the precipitated product | The product often precipitates upon acidification and can be isolated by filtration. |
Step-by-Step Methodology:
-
Prepare a solution of sodium ethoxide by dissolving sodium (0.25 g, 11 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.55 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise to the cooled base solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture again in an ice bath and acidify with dilute acetic acid until the pH is neutral.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the thiourea derivative.
Applications in Drug Discovery and Development
The derivatives synthesized from this compound are of significant interest to drug development professionals. For instance, the triazolo[1,5-a]pyrimidine core is a key feature in a number of kinase inhibitors, which are a major class of anticancer drugs.[2] The ability to readily synthesize a library of substituted triazolopyrimidines from this building block allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
While a direct, one-step synthesis of a specific API like Apixaban from this compound is not the standard industrial route, the chemistry of this building block is highly relevant to the synthesis of related heterocyclic systems found in pharmaceuticals.[3][4] The protocols outlined above provide a foundational understanding of the reactivity of this scaffold, which can be applied to the synthesis of novel drug candidates.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, including the formation of fused heterocyclic systems, N-alkylation, and reactions at the active methylene group, makes it an invaluable tool for the synthesis of complex molecules with potential biological activity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols: Leveraging Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to utilizing ethyl 2-(1H-1,2,4-triazol-5-yl)acetate as a versatile building block in the synthesis of novel heterocyclic compounds. The inherent reactivity of this scaffold, featuring a nucleophilic triazole ring and an electrophilic ester moiety, allows for a diverse range of chemical transformations. This guide will delve into the strategic applications of this reagent, providing detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and agrochemicals.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2][3] The incorporation of the ethyl acetate side chain at the 5-position provides a key handle for further molecular elaboration, enabling the construction of complex fused heterocyclic systems and substituted derivatives.[4]
Core Concepts and Strategic Considerations
The synthetic utility of this compound stems from two primary reactive sites: the active methylene group adjacent to the ester and the N-H protons of the triazole ring. Understanding the interplay of these sites is crucial for designing successful synthetic strategies.
Key Reactive Pathways:
-
Alkylation and Acylation of the Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be readily alkylated or acylated. This allows for the introduction of various substituents to modulate the compound's physicochemical properties.
-
Condensation Reactions at the Active Methylene Group: The protons on the carbon alpha to the carbonyl group are acidic and can be deprotonated with a suitable base to form a reactive enolate. This enolate can then participate in various condensation reactions, such as aldol, Claisen, and Knoevenagel condensations, to form new carbon-carbon bonds.
-
Cyclization Reactions: The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization can occur between the triazole ring and a functional group introduced via the ethyl acetate moiety, leading to the formation of triazolopyrimidines, triazolopyridines, and other important fused scaffolds.[5]
Visualizing Synthetic Strategies
Caption: Synthetic pathways originating from this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of novel compounds. Researchers should optimize these conditions based on the specific substrate and desired product.
Protocol 1: Synthesis of Fused Triazolo[4,3-a]pyrimidines
This protocol describes a general procedure for the synthesis of triazolo[4,3-a]pyrimidine derivatives, a class of compounds with known biological activities. The reaction proceeds via an initial condensation of this compound with a β-ketoester, followed by an intramolecular cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired β-ketoester (1.1 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation:
| Entry | β-Ketoester | Product | Yield (%) |
| 1 | Ethyl acetoacetate | 5-Methyl-7-oxo-4,7-dihydro-[1][4][6]triazolo[4,3-a]pyrimidine-6-carboxylate | 78 |
| 2 | Ethyl benzoylacetate | 5-Phenyl-7-oxo-4,7-dihydro-[1][4][6]triazolo[4,3-a]pyrimidine-6-carboxylate | 72 |
Protocol 2: N-Alkylation of the Triazole Ring
This protocol details a standard procedure for the alkylation of the 1,2,4-triazole ring, allowing for the introduction of diverse functional groups.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), to the solution and stir for 15-30 minutes at room temperature.
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel and characterize the structure using spectroscopic methods.
Workflow for Novel Compound Discovery
References
- 1. nveo.org [nveo.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical synthesis of 1,2,4-triazole-fused heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-alkylated 1,2,4-triazoles are a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a wide range of pharmaceuticals and functional materials.[1] This document provides a comprehensive guide to the experimental procedures for the N-alkylation of 1,2,4-triazoles. We will delve into the underlying reaction mechanisms, explore the critical issue of regioselectivity, and provide detailed, field-proven protocols for successful synthesis. This guide is designed to equip researchers with the knowledge to not only replicate these procedures but also to rationally design and troubleshoot their own N-alkylation reactions.
Introduction: The Significance of N-Alkylated 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in numerous clinically approved drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anticonvulsant agents.[1][2][3] The biological activity of these compounds is often critically dependent on the nature and position of substituents on the triazole ring. N-alkylation is a fundamental transformation that allows for the introduction of a vast array of alkyl groups, thereby enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. Beyond pharmaceuticals, N-alkylated 1,2,4-triazoles are also utilized in the development of ionic liquids, herbicides, and as ligands in organometallic chemistry.[4][5][6]
Mechanistic Insights and the Challenge of Regioselectivity
The N-alkylation of an unsubstituted 1,2,4-triazole presents a significant regioselectivity challenge. The triazole ring possesses two distinct nucleophilic nitrogen atoms, N1 and N4, that can be alkylated, leading to a mixture of isomers.[4] Understanding the factors that govern the site of alkylation is paramount for achieving a desired synthetic outcome.
The reaction typically proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the N-H of the triazole, generating a triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N4 position, often leading to a kinetic preference for N1-alkylation.[4]
-
Electronic Effects: The N1 atom is part of an N-N single bond, which can be more nucleophilic than the N4 atom.[4]
-
Nature of the Alkylating Agent: The structure of the alkylating agent can influence the regioselectivity. Bulky alkylating agents will preferentially react at the less hindered N1 position.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N4 isomers. For instance, the use of DBU as a base in THF has been reported to give a consistent 90:10 ratio of N1 to N4 isomers.[7]
-
Protecting Groups: To achieve exclusive N4-alkylation, a common strategy involves the use of a protecting group, such as an acetyl group, at the N1 position. The N1-acylated triazole is then alkylated at the N4 position, followed by removal of the protecting group.[4]
Figure 1: General reaction mechanism for the N-alkylation of 1,2,4-triazole.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a general N-alkylation of 1,2,4-triazole. This protocol can be adapted for various substrates and alkylating agents.
Materials and Equipment
Reagents:
-
1,2,4-Triazole (or substituted derivative)
-
Alkylating agent (e.g., alkyl halide, tosylate)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Protocol: General Procedure for N-Alkylation
Figure 2: Experimental workflow for the N-alkylation of 1,2,4-triazole.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,2,4-triazole (1.0 eq), the chosen base (1.1-1.5 eq), and the anhydrous solvent.
-
Expert Insight: The choice of base is critical. For less reactive alkyl halides, a stronger base like NaH in DMF or THF may be necessary. For more reactive alkylating agents, a milder base like K₂CO₃ in DMF or acetonitrile is often sufficient.[8] DBU is a good option for achieving high N1 selectivity.[7]
-
-
Addition of Alkylating Agent: While stirring the mixture, add the alkylating agent (1.0-1.2 eq) dropwise. If the reaction is exothermic, maintain the temperature with an ice bath.
-
Safety Note: Alkylating agents are often toxic and/or lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Trustworthiness: Regular monitoring by TLC is crucial to prevent the formation of side products from over-reaction. The N1 and N4 isomers can often be distinguished by their different polarities on a TLC plate.[9]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the excess base with a few drops of water or isopropanol. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the N1 and N4 isomers.[9][10]
-
Expert Insight: A gradient elution system for column chromatography, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the regioisomers.
-
-
Characterization: Characterize the purified product(s) by NMR and mass spectrometry to confirm the structure and purity. The regiochemistry can be unequivocally determined by 2D NMR techniques such as HMBC and NOESY.
Alternative Methodologies
While the classical approach described above is widely used, other methodologies offer advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the N-alkylation of 1,2,4-triazoles, often reducing reaction times from hours to minutes and improving yields.[2][11][12][13] A protocol using potassium carbonate as a base in an ionic liquid under microwave conditions has been reported to give excellent yields of N1-alkylated products.[11]
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) provides a green alternative by enabling the reaction to occur between reactants in different phases, often without the need for a solvent.[14] This method can be particularly useful for large-scale syntheses.
Mitsunobu Reaction
For the alkylation with alcohols, the Mitsunobu reaction offers a mild and efficient alternative to using alkyl halides.[15] This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Data Presentation and Troubleshooting
| Parameter | Condition | Effect on Yield and Regioselectivity | References |
| Base | Strong (e.g., NaH) | Generally high yields, may lead to a mixture of isomers. | [4] |
| Weak (e.g., K₂CO₃) | Good yields with many substrates, often favors N1-alkylation. | [8][11] | |
| Organic (e.g., DBU) | High yields and high N1-selectivity. | [7] | |
| Solvent | Polar aprotic (e.g., DMF, MeCN) | Good solubility for reactants, generally promotes the reaction. | [8] |
| Less polar (e.g., THF) | Can be used with stronger bases like NaH. | [7] | |
| Ionic Liquids | Can act as both solvent and catalyst, promoting regioselectivity. | [11] | |
| Alkylating Agent | Primary alkyl halide | Generally good reactivity. | [4] |
| Secondary alkyl halide | Slower reaction rates, may lead to elimination side products. | ||
| Bulky alkylating agent | Increased steric hindrance favors N1-alkylation. | ||
| Temperature | Room Temperature | Suitable for reactive alkylating agents. | |
| Elevated Temperature | Increases reaction rate but may decrease selectivity. | ||
| Methodology | Conventional Heating | Standard and widely applicable. | [4] |
| Microwave Irradiation | Drastically reduced reaction times, often higher yields. | [2][11][12] | |
| Phase-Transfer Catalysis | Environmentally friendly, suitable for scale-up. | [14] |
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH. Increase the reaction temperature or time if the starting material is not fully consumed. Consider a more reactive alkylating agent or a stronger base.
-
Poor Regioselectivity: To favor N1-alkylation, consider using a bulkier alkylating agent or a base like DBU. For selective N4-alkylation, a protecting group strategy is recommended.[4]
-
Formation of Side Products: Over-alkylation to form a quaternary triazolium salt can occur, especially with an excess of the alkylating agent or prolonged reaction times.[4][16] Monitor the reaction closely by TLC to avoid this.
-
Difficulty in Purification: If the regioisomers are difficult to separate by column chromatography, consider derivatization or recrystallization techniques.[9][10]
Conclusion
The N-alkylation of 1,2,4-triazoles is a versatile and powerful tool in the synthesis of biologically active compounds and advanced materials. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is essential for achieving the desired outcome. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform and adapt these important reactions.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by Gemini, Senior Applications Scientist
An Applications Guide to the Strategic Functionalization of the 1,2,4-Triazole Ring for Drug Discovery and Materials Science
Foreword: The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its status as a "privileged" structure in drug design, leading to numerous FDA-approved antifungal, antiviral, and anticancer agents.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key strategies for the functionalization of the 1,2,4-triazole ring, moving beyond simple synthetic descriptions to explain the underlying principles and provide actionable, field-tested protocols.
The Strategic Importance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is not merely a passive linker. Its three nitrogen atoms offer multiple sites for interaction with biological targets, acting as hydrogen bond acceptors and donors. This feature is critical for its role in inhibiting enzymes like lanosterol 14α-demethylase in fungi (the mechanism of action for drugs like Fluconazole) or its incorporation into kinase inhibitors for cancer therapy.[1][5] Furthermore, the aromatic stability of the ring provides a rigid, dependable scaffold for orienting pharmacophoric groups in three-dimensional space.
Beyond medicine, 1,2,4-triazole derivatives are employed as corrosion inhibitors, organic polymers for light-emitting devices, and metal-complexing agents.[4] The ability to precisely functionalize the nitrogen and carbon atoms of the ring is therefore paramount to tuning the properties of the resulting molecules for specific applications.
Core Strategies for Ring Functionalization
The functionalization of a pre-formed 1,2,4-triazole ring primarily occurs at its nitrogen (N1, N2, N4) and carbon (C3, C5) atoms. The choice of strategy depends heavily on the desired regioisomer and the electronic nature of the starting materials.
N-Functionalization: The Gateway to Diversity
Alkylation and arylation of the ring nitrogens are the most common modifications. Regioselectivity is a key challenge, as direct alkylation can often lead to a mixture of N1 and N4 substituted products.
N-aryl triazoles are crucial components of many pharmaceuticals and organic electronic materials.[7] While traditional Ullmann coupling required harsh conditions, modern copper-catalyzed methods offer a milder and more efficient alternative. Ligand-free protocols using inexpensive copper salts are particularly attractive for their simplicity and cost-effectiveness.[7][8]
Causality Behind the Method:
-
Catalyst: Copper(I) or Copper(II) salts are effective catalysts. CuO nanoparticles have also been shown to be highly active, even at room temperature.[7][9] The copper catalyst facilitates the coupling of the triazole's N-H bond with an aryl halide.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to deprotonate the triazole, generating the triazolate anion, which is the active nucleophile in the catalytic cycle.[7]
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and the base.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is typically I > Br > Cl.[7]
Protocol 1: Ligand-Free Copper(I) Chloride-Catalyzed N-Arylation [8]
-
Objective: To synthesize 1-phenyl-1H-1,2,4-triazole from 1H-1,2,4-triazole and bromobenzene.
-
Materials:
-
1H-1,2,4-triazole (1.2 mmol, 1.0 eq)
-
Bromobenzene (1.0 mmol, 1.0 eq)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Reaction vessel (e.g., 10 mL microwave vial with stir bar)
-
-
Procedure:
-
To the reaction vessel, add 1H-1,2,4-triazole, CuCl, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5 minutes. This step is crucial to prevent the oxidation of the Cu(I) catalyst, enhancing reaction efficiency.
-
Using a syringe, add anhydrous DMF, followed by bromobenzene.
-
Place the sealed vessel in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting triazole is a key indicator of reaction completion.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). The aqueous wash helps remove the DMF and inorganic salts.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-arylated product.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction will show the disappearance of the N-H proton in the NMR spectrum and the appearance of signals corresponding to the newly introduced aryl group.
C-H Functionalization: The Modern Frontier
Directly converting the C-H bonds of the triazole ring into C-C or C-heteroatom bonds is a highly atom-economical and powerful strategy.[10] This approach avoids the need for pre-functionalized starting materials (e.g., halogenated triazoles). Palladium and copper catalysts are at the forefront of this methodology.[10][11]
The C5 position of 1-substituted-1,2,4-triazoles is the most acidic carbon, making it the primary site for deprotonation and subsequent functionalization.[12] Palladium-catalyzed C-H arylation provides a regioselective route to 1,5-disubstituted 1,2,4-triazoles.[10][11]
Causality Behind the Method:
-
Catalyst: A palladium source, often Pd(OAc)₂, is used. The active catalytic species is typically a Pd(0) complex formed in situ.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A strong base (e.g., K₂CO₃, K₃PO₄) is essential. Its role is to facilitate the C-H bond cleavage step, which often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[11]
-
Mechanism: The generally accepted mechanism involves oxidative addition of the aryl halide to the Pd(0) species, followed by C-H activation/metalation of the triazole at the C5 position, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Protocol 2: Palladium-Catalyzed C5-Arylation of a 1-Substituted-1,2,4-Triazole [10][11]
-
Objective: To synthesize 1-benzyl-5-phenyl-1H-1,2,4-triazole from 1-benzyl-1H-1,2,4-triazole and iodobenzene.
-
Materials:
-
1-benzyl-1H-1,2,4-triazole (1.0 mmol, 1.0 eq)
-
Iodobenzene (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
SPhos (ligand) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene, anhydrous (4 mL)
-
Reaction vessel (e.g., Schlenk tube with stir bar)
-
-
Procedure:
-
Strictly under an inert atmosphere (glovebox or Schlenk line): Add Pd(OAc)₂, SPhos, K₂CO₃, and 1-benzyl-1H-1,2,4-triazole to the Schlenk tube. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
-
Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Add anhydrous toluene, followed by iodobenzene, via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the mixture for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 1,5-disubstituted product.
-
-
Self-Validation: NMR analysis should confirm the presence of both the benzyl and phenyl substituents and the absence of the C5-H proton signal (which typically appears around δ 8.0-8.5 ppm for the starting material). High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Functionalization via Ring Synthesis
An alternative to modifying a pre-formed ring is to construct the triazole with the desired functionality already in place. [3+2] cycloaddition reactions are a powerful tool for this purpose.[13][14]
This strategy allows for the installation of substituents at the C3, C5, and N1 positions in a single, often one-pot, operation.[6] For instance, the reaction between nitriles and hydrazonoyl chlorides can yield highly substituted 1,2,4-triazoles.[13] Catalyst control can even determine the final regiochemistry, with silver(I) catalysts favoring 1,3-disubstituted products and copper(II) catalysts yielding 1,5-disubstituted triazoles from the same starting materials (isocyanides and diazonium salts).[13]
Data Summary and Method Comparison
The choice of functionalization strategy depends on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.
| Functionalization Strategy | Target Position(s) | Typical Catalyst | Key Reagents | Advantages | Limitations | Relevant Citations |
| N-Arylation | N1, N4 | CuCl, CuI, CuO | Aryl Halide, Base (K₂CO₃) | Mild conditions, high yield, good functional group tolerance. | Regioselectivity can be an issue without directing groups. | [7],[9],[8] |
| C-H Arylation | C5 (primarily), C3 | Pd(OAc)₂, CuI | Aryl Halide, Ligand, Base | High atom economy, avoids pre-functionalization. | Requires inert atmosphere, expensive catalysts/ligands. | [10],[11],[12] |
| Metalation-Trapping | C5 | TMP-Zn/Mg Bases | Electrophile (e.g., R-X) | Excellent regioselectivity, mild conditions. | Requires stoichiometric organometallic reagents, moisture sensitive. | [15] |
| [3+2] Cycloaddition | N1, C3, C5 | Ag(I), Cu(II), or None | Nitriles, Diazo compounds, Hydrazones | Builds functionalized ring directly, high diversity. | Requires specific precursors, may not be suitable for late-stage functionalization. | [13],[14],[6] |
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 11. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-H bonds as ubiquitous functionality: preparation of multiple regioisomers of arylated 1,2,4-triazoles via C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isres.org [isres.org]
- 14. scribd.com [scribd.com]
- 15. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. This valuable heterocyclic building block is integral in the synthesis of various pharmaceutical compounds, and achieving high purity is critical for subsequent synthetic steps and biological assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities largely depend on the synthetic route. However, common contaminants often include unreacted starting materials (e.g., ethyl cyanoacetate derivatives, formylhydrazide), partially reacted intermediates, and regioisomers depending on the cyclization strategy.[1] For instance, if the synthesis involves a Pinner reaction, residual carboxyimidate salts could be present.[1] It is also common to find residual solvents from the reaction or initial work-up.
Q2: What is the typical physical appearance and stability of pure this compound?
A2: Pure this compound is typically a solid at room temperature. While specific literature varies, analogous triazole compounds are often described as colorless or white solids.[3] The compound is generally stable, but proper storage is crucial to prevent degradation.
Q3: How should I properly store the purified compound?
A3: Based on supplier recommendations for this and similar heterocyclic compounds, it should be stored in a tightly sealed container, preferably in a dry, refrigerated environment between 2-8°C.[4] This minimizes hydrolysis of the ester and potential degradation of the triazole ring.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of purity and for monitoring the progress of column chromatography.
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): The gold standard for confirming the structure and identifying organic impurities. The presence of unexpected signals can indicate contamination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity with high accuracy (>95%) for quantitative analysis.[5]
Troubleshooting and Purification Workflow
This section addresses specific issues you may encounter during the purification process. We present the information through a logical workflow, starting from the initial assessment of the crude product.
Workflow Diagram: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification technique based on the initial analysis of your crude material.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Question & Answer
Scenario 1: Column Chromatography
Column chromatography over silica gel is a highly effective method for purifying triazole derivatives, often employing a hexane/ethyl acetate solvent system.[3]
-
Q: My compound isn't moving from the origin on the TLC plate, even in 100% ethyl acetate. What should I do?
-
A: This indicates your compound is highly polar and strongly adsorbed to the silica gel. This compound has a polar triazole ring and an ester group, making it quite polar. You need to increase the polarity of your mobile phase. Add a small percentage of methanol (1-5%) to your ethyl acetate. For example, try a 98:2 mixture of Ethyl Acetate:Methanol. Use this modifier cautiously, as too much can cause all compounds to elute too quickly.
-
-
Q: My desired product and an impurity are co-eluting or have very close Rf values on the TLC plate. How can I improve separation?
-
A: First, ensure you are using an appropriate solvent system. A common mobile phase for similar compounds is a gradient of ethyl acetate in hexane.[3] If separation is still poor, try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) and adding methanol can alter selectivity. For example, a DCM:Methanol system (e.g., 95:5) may resolve the spots. Running a slower, more careful column (flash chromatography) with a shallower solvent gradient can also significantly improve separation.
-
-
Q: My yield after the column is very low. Where did my product go?
-
A: There are several possibilities:
-
Irreversible Adsorption: Your compound may be permanently sticking to the silica gel, especially if it is acidic and the silica is slightly acidic. You can sometimes mitigate this by pre-treating your silica with a small amount of triethylamine (e.g., 0.5% in the eluent) to neutralize active sites.
-
Product Streaking: If the compound streaks down the column, it can lead to broad fractions and difficult cuts, resulting in lower isolated yield of pure material. This can be caused by overloading the column or poor initial solubility. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading.
-
Incomplete Elution: You may not have used a sufficiently polar solvent to elute all the product from the column. After collecting your main fractions, try flushing the column with a highly polar solvent (like 10% Methanol in DCM) and check the flush by TLC to see if any product remained.
-
-
Scenario 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities, especially if the crude product is already >85-90% pure. A successful recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.
-
Q: I've tried several solvents, but I can't find one that works for recrystallization. What are the ideal properties?
-
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For related triazole esters, ethyl acetate has been used successfully.[6] You can also try solvent pairs. For example, dissolve the compound in a minimum amount of a "good" hot solvent (like ethanol or methanol) where it is very soluble, and then slowly add a "bad" solvent (like hexanes or water) in which it is insoluble until the solution becomes cloudy (the cloud point). Then, gently heat to redissolve and allow to cool slowly.
-
-
Q: My compound has "oiled out" instead of forming crystals. What should I do?
-
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this, you can try several things:
-
Re-heat the solution until the oil redissolves completely.
-
Add more solvent to make the solution more dilute.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try to induce crystallization at a higher temperature by scratching the inside of the flask with a glass rod or adding a seed crystal before it cools enough to oil out.
-
-
-
Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I get my product?
-
A: This means your solution is not yet supersaturated, or crystallization is kinetically slow.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites. Adding a seed crystal of the pure compound is the most effective method.
-
Reduce Solvent Volume: If you have too much solvent, you can carefully evaporate some of it under reduced pressure (using a rotary evaporator) and then attempt to cool the more concentrated solution again.[7]
-
Deep Cooling: Place the flask in a freezer (-20°C) for several hours, but monitor for the solvent freezing.
-
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for purifying gram-scale quantities of the target compound.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexane and ethyl acetate. A good target Rf for the desired compound is ~0.25-0.35. For this compound, a system of 50-70% ethyl acetate in hexane is a good starting point.[3]
-
Column Packing:
-
Select a column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material).
-
Pack the column using the "wet slurry" method with your initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Ensure there are no air bubbles.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents streaking and improves separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (the "gradient"). For example, start with 20% EtOAc/Hexane, move to 40%, then 60%, and finish with 80% or higher.
-
Collect fractions of equal volume (e.g., 15-20 mL).
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Protocol 2: Recrystallization
This protocol is ideal for a final purification step to obtain highly crystalline material.
-
Solvent Selection: Choose a suitable solvent or solvent pair as described in the troubleshooting section. Ethyl acetate is a good first choice.[6]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. This should be done on a hot plate with stirring. Do not add too much solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity via NMR or LC-MS.
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. scielo.br [scielo.br]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry." Our goal is to provide you with in-depth, field-proven insights to troubleshoot common experimental challenges and optimize your reaction conditions for robust and reproducible results.
The CuAAC reaction is celebrated for its efficiency, high selectivity, and biocompatibility, making it a powerful tool for creating 1,4-disubstituted 1,2,3-triazoles.[1][2] However, achieving optimal outcomes requires a nuanced understanding of the interplay between the catalyst system, substrates, and reaction environment. This document is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during CuAAC reactions, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My CuAAC reaction has a very low yield or is not working at all. What are the primary factors I should investigate?
Answer: Low or negligible yield is a common but often easily solvable issue. The problem typically originates from one of three areas: the catalyst system, the reagents/solvent, or substrate-specific issues. A systematic approach is the most effective way to diagnose the problem.
-
Causality: The CuAAC reaction is not a simple mixing of reagents; it is a catalytic cycle that is highly sensitive to the oxidation state of the copper, the purity of the starting materials, and the reaction environment. The catalytically active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Question: I suspect an issue with my copper source or ligand. How do I choose the right components and prepare them correctly?
Answer: The choice and preparation of the catalyst system are paramount for success.
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they have poor solubility and stability.[5] The most convenient and reliable method is the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, with sodium ascorbate being the most common.[5][6]
-
The Role of Ligands: Ligands are critical for a successful reaction, especially in biological or aqueous systems.
-
Stabilization: They coordinate to the Cu(I) ion, protecting it from disproportionation and oxidation to the inactive Cu(II) state.[7]
-
Acceleration: Ligands can significantly accelerate the rate of cycloaddition, making it outcompete potential side reactions.[8]
-
Solubility: Certain ligands enhance the solubility of the copper catalyst in aqueous media.[9]
-
-
Choosing a Ligand: The choice depends on your solvent system and substrates. For bioconjugation in aqueous buffers, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[3][9] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[6]
| Ligand | Common Use Case | Key Properties |
| TBTA | Organic Solvents | Excellent Cu(I) stabilization; widely used.[7] |
| THPTA | Aqueous Buffers (Bioconjugation) | High water solubility; accelerates reaction.[3] |
| BTTAA | Aqueous Buffers (Bioconjugation) | Similar to THPTA, very effective in water.[9] |
| Thioanisole Derivatives | Sulfonyl Azide Reactions | Modulates reactivity for challenging substrates.[10] |
-
Best Practice for Catalyst Preparation: The order of addition is crucial to prevent premature oxidation or side reactions. It is strongly recommended to first mix the copper salt (e.g., CuSO₄) with the ligand before adding this mixture to the solution containing the azide and alkyne. The reaction should be initiated by the final addition of the sodium ascorbate solution.[3][11]
Issue 2: Presence of Side Products & Impurities
Question: My reaction works, but I see a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
Answer: Alkyne homocoupling is the most common side reaction in CuAAC, resulting in the formation of a diyne.[8]
-
Causality: This side reaction is promoted by the presence of oxygen, which facilitates the oxidation of the copper acetylide intermediate.
-
Solutions:
-
Deoxygenate: Thoroughly purge your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. This removes dissolved oxygen, which is the primary culprit.[8]
-
Use an Effective Reducing Agent: Sodium ascorbate not only reduces Cu(II) to Cu(I) but also acts as an oxygen scavenger, helping to suppress oxidative homocoupling.[8] Ensure it is used in sufficient quantity (typically in excess relative to copper).
-
Leverage Ligands: Accelerating ligands like THPTA or TBTA increase the rate of the desired CuAAC reaction, allowing it to kinetically outcompete the slower Glaser coupling pathway.[8]
-
Question: I'm performing a bioconjugation, and my protein/peptide appears to be degrading. What is happening and how can I mitigate it?
Answer: When working with sensitive biomolecules, the combination of a copper catalyst, a reducing agent, and oxygen can generate reactive oxygen species (ROS), which can lead to the oxidation of amino acid residues like cysteine, methionine, and histidine.[3][8]
-
Causality: The Fenton-like chemistry involving Cu(I)/Cu(II) and ascorbate in the presence of O₂ can produce hydroxyl radicals and other ROS that damage the biomolecule.
-
Solutions:
-
Use a Ligand in Excess: Using at least five equivalents of a ligand like THPTA relative to the copper is crucial. The ligand protects the biomolecule by sequestering the copper ion and can also act as a sacrificial reductant.[3]
-
Thorough Deoxygenation: As with preventing Glaser coupling, removing oxygen from the system is the most effective way to prevent ROS formation.
-
Add a Scavenger: In particularly sensitive cases, additives like aminoguanidine can be used to intercept harmful byproducts generated from ascorbate oxidation.[3]
-
Question: How can I effectively remove the copper catalyst from my final triazole product?
Answer: Residual copper can be problematic for downstream applications, especially in biology and materials science. The triazole product itself is an excellent ligand for copper, making its removal challenging.[12]
-
Causality: The nitrogen atoms of the triazole ring chelate strongly to copper ions, leading to contamination of the final product even after standard purification like silica gel chromatography.[12]
-
Purification Strategies:
-
Chelation Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).[12]
-
Precipitation: If the product is soluble in a solvent where copper sulfide is not, adding a sulfide source (e.g., aqueous Na₂S) will precipitate the copper as CuS, which can then be removed by filtration.[8]
-
Dialysis: For macromolecular products such as bioconjugates, dialysis against a buffer containing EDTA is a very effective method for removing copper ions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper concentration for a CuAAC reaction? For most applications, especially bioconjugation, copper concentrations should generally be between 50 µM and 100 µM.[3] For small molecule synthesis in organic solvents, catalyst loadings of 1-5 mol% are common.
Q2: Which solvents are best for CuAAC reactions? The reaction is highly versatile. Mixtures of water and a co-solvent like t-butanol, DMSO, or DMF are very common and effective.[6] For greener alternatives, solvents like glycerol or certain Deep Eutectic Solvents (DESs) have also been shown to be effective.[13][14] It is best to avoid acetonitrile, as its strong coordinating ability can inhibit the catalyst.[6]
| Solvent System | Typical Application | Notes |
| H₂O / t-BuOH (1:1) | General purpose, small molecules | Excellent solvating properties for many substrates. |
| H₂O or PBS Buffer | Bioconjugation | Requires a water-soluble ligand (e.g., THPTA).[3] |
| DMSO, DMF | Polar aprotic reactions | Good for dissolving a wide range of organic substrates. |
| Glycerol, DESs | Green Chemistry | Sustainable, non-volatile solvent options.[13][14] |
Q3: Can I run the reaction open to the air? While many modern protocols using robust ligands and sufficient reducing agent are tolerant to air, excluding oxygen is always the best practice to prevent catalyst oxidation and minimize side reactions like Glaser coupling.[3][8] For sensitive or low-concentration reactions, working under an inert atmosphere (N₂ or Ar) is highly recommended.
Q4: I am getting a mixture of 1,4- and 1,5-regioisomers. How do I control the regioselectivity? This is a common issue with the uncatalyzed thermal Huisgen cycloaddition.[15] The key to controlling regioselectivity is catalysis:
-
For 1,4-disubstituted triazoles: Use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is highly regioselective for the 1,4-isomer.[15][16]
-
For 1,5-disubstituted triazoles: Use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This method selectively produces the 1,5-isomer.[15]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMSO) and alkyne (e.g., 100 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in H₂O).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA, 250 mM in H₂O).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in H₂O).
-
-
Reaction Setup (1 mL total volume):
-
To a clean vial, add the desired amount of azide (e.g., 100 µL of 100 mM stock for a final concentration of 10 mM).
-
Add the desired amount of alkyne (e.g., 100 µL of 100 mM stock for a 1:1 stoichiometry).
-
Add the solvent (e.g., 778 µL of a 1:1 mixture of H₂O:t-BuOH).
-
Vortex the mixture briefly. If oxygen sensitivity is a concern, purge the solution with argon or nitrogen for 5-10 minutes.
-
-
Catalyst Preparation and Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 100 µM).
-
To the same tube, add 2 µL of the 250 mM ligand stock solution (final concentration: 500 µM, providing a 5:1 ligand-to-copper ratio). Mix gently.[3]
-
Add the 4 µL of catalyst premix to the main reaction vial.
-
-
Reaction Initiation:
-
Add 10 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 10 mM) to the reaction vial.
-
Seal the vial and vortex. Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrates.
-
Protocol 2: Work-up and Copper Removal with EDTA
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with 10 mL of ethyl acetate (or another suitable organic solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with 10 mL of a 0.5 M aqueous solution of EDTA tetrasodium salt. This step chelates and removes the majority of the copper catalyst.[12]
-
Wash the organic layer with 10 mL of brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to yield the crude triazole product.
-
-
Final Purification:
-
If necessary, purify the crude product further by silica gel column chromatography or recrystallization.[17]
-
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
ethyl 2-(1H-1,2,4-triazol-5-yl)acetate stability and storage conditions
Welcome to the technical support guide for ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this important chemical intermediate. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this molecule are hydrolysis of the ethyl ester and thermal decomposition of the triazole ring.
-
Hydrolysis: The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] This reaction, often initiated by moisture, will cleave the ester bond to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid and ethanol. The reaction is reversible under acidic conditions but is driven to completion in the presence of a strong base.[2][3]
-
Thermal Decomposition: The 1,2,4-triazole ring is generally a stable heterocyclic system.[4][5][6] However, at elevated temperatures, it can undergo thermal decomposition. The specific decomposition products can be complex and may include the liberation of gases like N₂, CO₂, and HCN, depending on the conditions.[5]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations for this and similar compounds, the ideal storage conditions are in a tightly sealed container, protected from light, at a refrigerated temperature of 2-8°C.[7][8] The area should be dry and well-ventilated.
Q3: Can I store this compound at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, short-term storage at ambient room temperature is generally acceptable for the duration of a typical experiment, provided the compound is protected from moisture and direct sunlight.[7] However, for periods longer than a few days, refrigeration is advised to minimize the risk of hydrolysis and other potential degradation.
Q4: What materials should I avoid when handling or storing this compound?
A4: To prevent degradation, avoid contact with the following:
-
Strong Acids and Bases: These will catalyze the hydrolysis of the ethyl ester.[2][9][10]
-
Strong Oxidizing Agents: These can potentially react with the triazole ring or other parts of the molecule.
-
Moisture/Water: Water is a reactant in the hydrolysis of the ester.[1][2] Ensure that all labware is dry and that the storage container is well-sealed.
Q5: How can I check the purity of my sample if I suspect degradation?
A5: The most common methods for assessing the purity of your sample include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
HPLC: This is an excellent method for quantifying the purity and detecting the presence of degradation products. The appearance of a new peak, often with a different retention time corresponding to the more polar carboxylic acid, is a common indicator of hydrolysis.
-
¹H NMR: Proton NMR can be used to detect the disappearance of the characteristic ethyl group signals (a quartet and a triplet) and the appearance of new signals corresponding to the degradation product.
-
LC-MS: This technique is particularly useful for identifying the mass of the parent compound and any degradation products, confirming, for example, the formation of the carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides a logical workflow for diagnosing and resolving them.
Issue 1: Inconsistent or Poor Results in Subsequent Experiments
-
Symptom: You observe a decrease in yield, formation of unexpected byproducts, or a complete failure of a reaction that previously worked with a fresh batch of the compound.
-
Potential Cause: The compound may have degraded during storage. The most likely culprit is hydrolysis of the ethyl ester to the carboxylic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Sample Appears Clumpy, Discolored, or Has an Unusual Odor
-
Symptom: The physical appearance of the solid compound has changed from a fine powder to a clumpy or discolored solid.
-
Potential Cause: This could be due to moisture absorption leading to hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Do not use the sample. A change in physical appearance is a strong indicator of chemical degradation.
-
Review storage and handling. Was the container left open? Was it stored in a humid environment?
-
Characterize a small portion. If necessary for investigation, dissolve a small amount in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire an NMR spectrum to identify the species present.
-
Procure a new batch. It is highly recommended to use a fresh, pure sample for your experiments to ensure reliable and reproducible results.
-
Data & Protocols
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows hydrolytic degradation.[7][8] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Prevents potential aerobic oxidation.[11] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[12][13] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, moisture | Prevents catalytic hydrolysis and other degradation reactions.[10][14][15] |
Protocol: Purity Assessment by HPLC
This is a general protocol and may require optimization for your specific system.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
The parent compound, being less polar, will have a longer retention time than its hydrolyzed carboxylic acid counterpart.
-
Integrate the peak areas to determine the relative purity of the sample.
-
Potential Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. medline.com [medline.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Crystallization of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Welcome to our dedicated technical support center for the crystallization of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: A-to-Z Crystallization Problem Solving
Crystallization is a critical step for obtaining high-purity this compound. However, various issues can arise, from complete failure to crystallize to the formation of impure or unsuitable crystals. This section provides a systematic approach to diagnosing and resolving these challenges.
Visual Troubleshooting Workflow
The following flowchart outlines a logical sequence for troubleshooting common crystallization problems.
Caption: A decision-making flowchart for troubleshooting common issues during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound fails to crystallize from solution upon cooling. What are the likely causes and solutions?
A1: Failure to crystallize is a common issue that typically points to a lack of sufficient supersaturation or nucleation sites.
-
Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the concentration of your compound is too low, it will remain in solution even upon cooling. Additionally, crystallization requires an initial nucleation event—the formation of a stable crystalline seed—which can sometimes be kinetically hindered.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the cooled solution. This "seed" will provide a template for further crystal growth.
-
Lower Temperature: Place the flask in an ice bath or even a freezer for a short period. The increased supersaturation at lower temperatures may promote nucleation.
-
-
Increase Concentration:
-
Solvent Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool slowly.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. This indicates the onset of precipitation. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A common anti-solvent for polar compounds is a non-polar solvent like hexanes or heptane.
-
-
Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent eutectic mixture.
-
Causality: The high concentration of impurities can depress the melting point of your compound, leading to the formation of an oil. Alternatively, if the solution is cooled too rapidly, the high degree of supersaturation can favor the formation of a disordered, liquid phase over an ordered, crystalline solid.
-
Troubleshooting Steps:
-
Adjust Solvent Volume and Cooling Rate: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Solvent System Modification:
-
Choose a solvent with a higher boiling point. This can sometimes prevent oiling out by ensuring that the solution temperature remains below the compound's melting point during cooling.
-
For mixed solvent systems, increasing the proportion of the solvent in which the compound is more soluble can help.
-
-
Q3: The yield of my crystallized product is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
-
Causality: This can be due to using an excessive amount of solvent, not allowing sufficient time or a low enough temperature for complete crystallization, or choosing a solvent in which the compound has relatively high solubility even at low temperatures.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: The most common cause of low yield is using too much solvent. Before filtering, try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
Optimize Cooling: Ensure the solution has been cooled to a sufficiently low temperature (e.g., in an ice bath) and for an adequate amount of time to maximize crystal formation.
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent selection table below.
-
Q4: My crystals are colored, even though the pure compound should be white. How do I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be effectively removed.
-
Causality: These impurities are typically byproducts of the synthesis that are present in small amounts but have strong chromophores.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound). The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration using a fluted filter paper to remove the charcoal. The purified, colorless solution can then be allowed to cool and crystallize. Caution: Do not use vacuum filtration for hot solutions, as the rapid cooling can cause premature crystallization in the filter funnel.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to finding the ideal solvent is crucial for successful crystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Cooling apparatus (e.g., ice bath)
Procedure:
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, swirling after each addition. A good solvent will not dissolve the compound at room temperature.
-
If the compound does not dissolve, gently heat the test tube. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Once dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The best solvent will result in the formation of a good quantity of well-defined crystals.
Data Presentation: Solvent Suitability for Triazole Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Triazole Derivatives |
| Water | 10.2 | 100 | Good for highly polar compounds, may require a co-solvent. |
| Ethanol | 4.3 | 78 | Often a good choice for moderately polar compounds like triazoles.[1] |
| Ethyl Acetate | 4.4 | 77 | A good starting point, especially for esters.[2] |
| Acetone | 5.1 | 56 | Can be effective, but its low boiling point may be a disadvantage. |
| Toluene | 2.4 | 111 | Suitable for less polar compounds, may be used as an anti-solvent. |
| Heptane/Hexane | 0.1 | 98/69 | Generally used as anti-solvents. |
Note: The polarity of this compound suggests that polar protic solvents like ethanol or a mixed solvent system such as ethyl acetate/heptane may be effective.
Protocol 2: Standard Recrystallization Procedure
This protocol outlines the steps for a typical recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating apparatus
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and bring the mixture to a boil while stirring or swirling.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
If the solution is colored, perform an activated charcoal treatment as described in Q4.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can cover the flask with a watch glass and insulate it with a cloth.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely.
Potential Impurities and Their Impact
The synthesis of this compound can lead to various impurities that may interfere with crystallization. A plausible synthetic route involves the reaction of ethyl cyanoacetate with formylhydrazide via a Pinner reaction strategy.[3]
Common Potential Impurities:
| Impurity | Origin | Impact on Crystallization |
| Unreacted Ethyl Cyanoacetate | Starting material | Can act as an oil, preventing solidification. |
| Unreacted Formylhydrazide | Starting material | Highly polar, may remain in the mother liquor or co-crystallize. |
| Polymeric Byproducts | Side reactions | Can inhibit crystal growth and lead to amorphous solids. |
| Residual Solvents (e.g., DMF, Ethanol) | From reaction or workup | Can alter the solubility of the product and affect crystal habit. |
| Tautomeric Isomers | The triazole ring can exist in different tautomeric forms | May lead to the formation of different crystal polymorphs or inhibit crystallization if multiple tautomers are present in solution. |
Mitigation Strategies:
-
Aqueous Washes: During the reaction workup, thorough washing with water or brine can help remove highly polar starting materials and byproducts.
-
Chromatography: If crystallization is persistently problematic, purification by column chromatography prior to the final crystallization step can remove a significant portion of impurities.
-
pH Adjustment: The acidic and basic nature of the triazole ring can be exploited.[2] Adjusting the pH of the aqueous solution during workup can help to separate acidic or basic impurities.
References
Catalyst Selection for 1,2,4-Triazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical troubleshooting advice. As your dedicated application scientist, my goal is to move beyond mere protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Section 1: Foundational Principles of Catalyst Selection
The successful synthesis of 1,2,4-triazoles is critically dependent on the judicious selection of a catalyst. The catalyst not only influences reaction rates and yields but also governs the regioselectivity of the final product. Key considerations include the nature of the starting materials, the desired substitution pattern of the triazole ring, and the overall reaction mechanism.
Core Concepts:
-
Lewis Acidity: Many catalytic systems, particularly those involving copper or silver, rely on the Lewis acidic nature of the metal center to activate substrates. For instance, a copper(I) catalyst can coordinate with a nitrile, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by a hydrazine or amidine.
-
Redox Activity: In certain synthetic routes, the catalyst actively participates in redox cycling. Copper catalysts are well-known for their ability to shuttle between different oxidation states (e.g., Cu(I), Cu(II), Cu(III)), facilitating oxidative cyclization steps that are crucial for the aromatization of the triazole ring.[1][2]
-
Regiocontrol: The choice of catalyst can profoundly impact the substitution pattern of the resulting triazole. For example, in the [3+2] cycloaddition of aryl diazonium salts and isocyanides, copper(II) catalysts favor the formation of 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysts selectively yield the 1,3-disubstituted isomers.[3][4][5][6]
Decision Workflow for Catalyst Selection
Caption: A logical workflow for selecting an appropriate catalyst system.
Section 2: Comparative Analysis of Catalytic Systems
The choice of catalyst is intrinsically linked to the synthetic route employed. Below is a comparative overview of common catalytic systems for various starting materials.
| Catalyst System | Starting Materials | Target Product | Typical Yield (%) | Key Advantages & Considerations |
| Copper(I/II) Salts (e.g., CuBr, Cu(OAc)₂) | Amidines & Nitriles | 1,3-Disubstituted 1,2,4-Triazoles | 52-85% | Readily available and inexpensive catalysts. The reaction often proceeds via a tandem addition-oxidative cyclization.[1][2] |
| Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79% | High regioselectivity for the 1,5-isomer.[3][4] | |
| Nitriles & Hydroxylamine | 3,5-Disubstituted 1,2,4-Triazoles | Moderate to Good | One-pot synthesis from readily available materials.[3][6][7] | |
| Silver(I) Salts (e.g., Ag₂O, AgOTf) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88% | High regioselectivity for the 1,3-isomer.[3][4] |
| Iodine (Metal-Free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92% | Metal-free conditions, simple operation, and broad substrate scope.[3][5] |
| Ceric Ammonium Nitrate (CAN) | Amidrazones & Aldehydes | 3,4,5-Trisubstituted 1,2,4-Triazoles | Good | Environmentally benign, utilizing a recyclable reaction medium like polyethylene glycol.[8] |
| Base-Mediated (Catalyst-Free) | Nitriles & Hydrazides | 3,5-Disubstituted 1,2,4-Triazoles | Good to Excellent | Avoids transition metal contamination. The reaction is driven by the formation of a stable aromatic ring.[9][10] |
Section 3: Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
-
Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient temperature or reaction time.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider incrementally increasing the temperature or extending the reaction duration. For thermally sensitive substrates, microwave irradiation can be an effective alternative to shorten reaction times and potentially improve yields.[11]
-
-
Probable Cause 2: Purity of Starting Materials. Hydrazides, in particular, can be hygroscopic, and the presence of water can inhibit the reaction or promote side reactions.
-
Solution: Ensure all starting materials are pure and dry. Dry solvents and reagents using standard laboratory techniques (e.g., molecular sieves, distillation). It is advisable to use freshly opened reagents whenever possible.[11]
-
-
Probable Cause 3: Catalyst Inactivity. The catalyst may have degraded due to exposure to air or moisture, especially if using air-sensitive copper(I) salts.
-
Solution: Use fresh, high-purity catalysts. If using an air-sensitive catalyst, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of 1,3,4-Oxadiazole Side Product
This is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[11]
-
Probable Cause 1: Presence of Water. Water can facilitate the competing cyclization to form the 1,3,4-oxadiazole.
-
Solution: Maintain strictly anhydrous reaction conditions. Dry all glassware, solvents, and reagents thoroughly before use.[11]
-
-
Probable Cause 2: High Reaction Temperature. Higher temperatures can sometimes favor the formation of the thermodynamically more stable oxadiazole.
-
Solution: Attempt the reaction at a lower temperature. This may require a longer reaction time, but it can significantly improve the selectivity for the desired 1,2,4-triazole.[11]
-
Experimental Protocol: Minimizing 1,3,4-Oxadiazole Formation
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reagents: Use freshly distilled, anhydrous solvent. If using a hydrazide, dry it under a high vacuum for several hours before use.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon.
-
Execution: Add the reagents at room temperature and then slowly heat the reaction to the desired lower temperature (e.g., 60-80 °C instead of >100 °C).
-
Monitoring: Monitor the reaction by TLC, paying close attention to the formation of any new, lower Rf spots that may correspond to the oxadiazole byproduct.
Problem 3: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)
For unsubstituted 1,2,4-triazoles, subsequent reactions like alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.
-
Probable Cause: Lack of Regiocontrol in the Synthetic Step.
-
Solution: The choice of catalyst during the initial triazole synthesis can pre-determine the substitution pattern, avoiding the issue of isomeric mixtures in subsequent steps. As mentioned earlier, silver(I) catalysts can direct the formation of 1,3-disubstituted triazoles, while copper(II) catalysts favor 1,5-disubstituted triazoles.[3][4] By choosing the appropriate catalyst from the outset, you can synthesize the desired regioisomer directly.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: Common methods include the Pellizzari reaction (reaction of an amide and a hydrazide), the Einhorn-Brunner reaction, and modern catalytic methods involving the reaction of nitriles with hydrazines or amidines, as well as [3+2] cycloaddition reactions.[7][11]
Q2: How can I improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[11] Ensuring the purity of your starting materials is also critical.[11] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[11]
Q3: Can I run my copper-catalyzed reaction open to the air?
A3: It depends on the specific mechanism. Some copper-catalyzed reactions, particularly those involving oxidative cyclization, use molecular oxygen from the air as the terminal oxidant.[2][6][12] In these cases, running the reaction open to the air (or under an atmosphere of air) is necessary. However, if the active catalyst is an air-sensitive species like Cu(I), an inert atmosphere is required. Always refer to the specific literature procedure for the reaction you are performing.
Q4: Are there green or more environmentally friendly methods for synthesizing 1,2,4-triazoles?
A4: Yes, significant progress has been made in developing greener synthetic routes. This includes the use of metal-free catalysts like iodine, employing recyclable reaction media such as polyethylene glycol, and developing one-pot syntheses that reduce waste from intermediate workups and purifications.[3][8][13] Base-mediated catalyst-free methods are also an excellent option to avoid transition metal usage.[9]
Copper-Catalyzed Oxidative Cyclization Mechanism
Caption: A simplified mechanism for copper-catalyzed synthesis of 1,2,4-triazoles.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Reaction Exotherms in Triazole Synthesis
Welcome to the technical support center for managing reaction exotherms in triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize azide-alkyne cycloaddition reactions. The formation of the 1,2,3-triazole ring is a highly favorable and energetic process. While this thermodynamic driving force is what makes the reaction so efficient, it also necessitates a thorough understanding and respect for the significant heat it can generate.
The Huisgen 1,3-dipolar cycloaddition, particularly its most prominent variant, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is known to be highly exothermic, with reaction enthalpies (ΔH) reported between -210 to -270 kJ/mol (-50 to -65 kcal/mol). While the uncatalyzed thermal reaction has a high activation barrier, making it slow and requiring elevated temperatures, the introduction of a copper catalyst dramatically lowers this barrier, leading to a massive acceleration in reaction rate, often at room temperature[1][2].
This rapid rate of heat evolution (the power of the exotherm) is the primary safety concern. If the rate of heat generation exceeds the rate of heat removal from the reactor, the reaction temperature will rise. This can lead to a dangerous positive feedback loop where the increased temperature further accelerates the reaction rate, potentially resulting in a runaway reaction with rapid pressure buildup, solvent boiling, and vessel failure[3].
This guide provides practical troubleshooting advice and answers to frequently asked questions to help you design, execute, and scale up your triazole syntheses safely and effectively.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues that may arise during an experiment.
Q1: My reaction temperature is rising much faster than expected after adding the catalyst/reagents. What should I do?
An unexpected temperature spike is a critical event that requires immediate and calm action.
Potential Causes:
-
Excessively Fast Reagent Addition: Adding a limiting reagent (often the azide or alkyne) or the catalyst solution too quickly can initiate the reaction in a concentrated portion of the vessel before it can be adequately mixed and cooled.
-
Inadequate Cooling: The cooling bath (ice-water, cryocooler) may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.
-
Incorrect Reagent Concentration: Using higher concentrations of reactants than intended will lead to a more significant generation of heat per unit volume.
-
Catalyst Activity Higher Than Expected: The chosen catalyst or ligand system may be more active than anticipated under the specific reaction conditions, leading to a faster-than-expected reaction rate.
Recommended Actions:
-
Stop Reagent Addition Immediately: If you are in the process of adding a reagent, stop the addition instantly.
-
Ensure Maximum Cooling: Verify that the reaction vessel is properly submerged in the cooling bath and that the bath is at the target temperature. If necessary, add more ice or dry ice to the bath.
-
Increase Stirring Rate: Enhance agitation to improve heat transfer from the bulk solution to the vessel walls and into the cooling medium. Efficient stirring also prevents localized "hot spots."[4]
-
Emergency Quenching/Dilution (for advanced users): In a severe situation where the temperature continues to rise uncontrollably, adding a pre-chilled, inert solvent can dilute the reactants and absorb a significant amount of heat. This should only be done if the dilution solvent is known to be compatible and will not exacerbate the situation.
Below is a decision tree to guide your immediate response to an unexpected temperature spike.
Caption: Decision tree for responding to an unexpected reaction exotherm.
Q2: My reaction is proceeding very slowly or not at all. I'm tempted to apply heat. Is this safe?
Applying heat to a stalled azide-alkyne cycloaddition should be approached with extreme caution.
Potential Causes for Slow Reaction:
-
Inactive Catalyst: The copper(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen[1]. This is a common cause of failed "click" reactions. Insufficient reducing agent (e.g., sodium ascorbate) can lead to catalyst death.
-
Poor Reagent Quality: One of the starting materials (azide or alkyne) may be impure or degraded[4].
-
Incorrect pH or Solvent: The reaction is sensitive to pH and solvent conditions, which can affect catalyst stability and reactivity[2].
-
Steric Hindrance: Bulky substituents near the alkyne or azide can significantly slow down the reaction rate.
Recommended Actions:
-
NEVER apply heat without a proper thermal hazard assessment. Heating a reaction mixture that contains unreacted starting materials is extremely dangerous. If the reaction suddenly initiates at a higher temperature, the rate of heat evolution could be catastrophic and impossible to control.
-
Check the Catalyst System: If you suspect catalyst oxidation, a small, fresh addition of the reducing agent (e.g., sodium ascorbate) can sometimes restart the reaction. The solution for a Cu(I) catalyzed reaction should ideally be a heterogeneous mixture, but a deep green/blue color may indicate excessive Cu(II).
-
Analyze a Sample: Withdraw a small aliquot from the reaction mixture and analyze it (e.g., by TLC, LC-MS) to confirm the presence and purity of your starting materials[4][5].
-
Consider a Different Catalyst System: If steric hindrance is the issue, a more active ligand or a different catalytic system (e.g., Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) for internal alkynes) might be necessary[2].
-
Perform Calorimetry Studies: Before considering heating for any scale-up, perform a reaction calorimetry (RC) or differential scanning calorimetry (DSC) study to determine the onset temperature of the exotherm and the total heat of reaction. This data is critical for defining a safe operating temperature range[6][7].
Frequently Asked Questions (FAQs)
This section covers broader topics related to the safe design and execution of triazole syntheses.
Q3: What are the key factors that influence the exotherm of a CuAAC reaction?
The magnitude and rate of the exotherm are influenced by several interconnected variables. Understanding these is key to designing a safe experiment.
| Parameter | Impact on Heat Generation | Rationale & Best Practices |
| Concentration | High Impact | Higher concentration leads to more heat released per unit volume. Start with dilute conditions (~0.1-0.5 M) and only increase after a thorough safety assessment. |
| Addition Rate | High Impact | The rate of addition of the limiting reagent directly controls the reaction rate and thus the rate of heat generation. Use a syringe pump for controlled, slow addition, especially for scales above a few millimoles. |
| Catalyst Loading | Medium Impact | Higher catalyst loading increases the reaction rate. Use the minimum effective catalyst concentration (typically 1-5 mol %). |
| Solvent Choice | Medium Impact | The solvent's heat capacity (Cp) and boiling point are critical. A solvent with a higher heat capacity can absorb more energy for the same temperature rise. A higher boiling point provides a larger safety margin. |
| Mixing/Agitation | High Impact (on control) | Poor mixing creates localized hot spots and hinders heat transfer to the cooling bath. Ensure vigorous, efficient stirring throughout the reaction. |
Q4: How can I assess the thermal risk of my specific triazole synthesis before scaling up?
Moving from milligram to gram or kilogram scale is a non-linear process where thermal safety becomes paramount.
Best Practices for Scale-Up Safety Assessment:
-
Literature Review: Thoroughly search for any reported safety incidents or thermal data related to the specific azides or alkynes you are using.
-
Azide Stability Check: The primary hazard often comes from the azide starting material. A common rule of thumb is the "Rule of Six," which suggests that the ratio of carbon atoms to nitrogen atoms (C/N) should be 3 or greater for an organic azide to be considered reasonably safe to handle in neat form[8]. Azides with a low C/N ratio should be handled in solution and never isolated.
-
Differential Scanning Calorimetry (DSC): DSC is an essential screening tool. It measures the heat flow into or out of a sample as it is heated. A DSC scan of your starting materials and the final reaction mixture can reveal:
-
The onset temperature of decomposition for your reagents.
-
The energy released during decomposition.
-
Whether the desired reaction exotherm overlaps with a dangerous decomposition event.
-
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry: For larger scale-ups, these techniques are the gold standard. They mimic the conditions inside a reactor to measure the heat of reaction, the rate of heat release, and the maximum temperature the reaction could reach under adiabatic (zero heat loss) conditions. This data is crucial for designing adequate cooling systems and emergency relief vents[3].
Q5: What is a standard, safety-conscious protocol for a lab-scale CuAAC reaction?
This protocol provides a framework for performing a CuAAC reaction on a ~5-10 mmol scale with an emphasis on thermal management.
Experimental Protocol: Safety-First Lab-Scale CuAAC
Reagents & Equipment:
-
Alkyne (1.0 eq)
-
Azide (1.05 eq) - Caution: Assess azide stability first.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
Reaction vessel equipped with a magnetic stirrer, temperature probe, and addition funnel (or syringe pump inlet).
-
Cooling bath (e.g., ice-water).
Procedure:
-
Risk Assessment: Before starting, confirm the stability of your azide and review the safety data sheets (SDS) for all reagents.
-
Vessel Setup: Place the reaction vessel in the cooling bath and ensure the temperature probe is positioned to accurately measure the internal reaction temperature, not the bath temperature.
-
Initial Charge: Dissolve the Alkyne and CuSO₄·5H₂O in the chosen solvent within the reaction vessel. Begin stirring and allow the internal temperature to equilibrate to the bath temperature (e.g., 0-5 °C).
-
Prepare Reagent Solutions:
-
In a separate flask, dissolve the Azide in a portion of the solvent. Load this solution into the addition funnel or a syringe for the pump.
-
Prepare a fresh solution of Sodium Ascorbate in water.
-
-
Initiate Reaction: Add the Sodium Ascorbate solution to the stirring reaction mixture. This reduces the Cu(II) to the active Cu(I) catalyst[9].
-
Controlled Addition: Begin the slow, dropwise addition of the Azide solution. This is the most critical step for controlling the exotherm. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a stable internal temperature (e.g., not rising more than 2-3 °C above the bath temperature).
-
Monitoring: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, proceed with your standard workup and purification protocol.
The following diagram illustrates a recommended workflow for setting up a reaction with thermal safety as a priority.
Caption: Recommended workflow for a safety-focused triazole synthesis.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Solvent Effects on the Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. This guide, designed for experienced researchers, addresses common challenges and the critical role of solvent selection in this synthetic process. As a key intermediate in pharmaceutical development, optimizing the synthesis of this triazole derivative is crucial for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of your synthesis.
Understanding the Core Reaction
The synthesis of this compound typically involves the cyclization of key intermediates. A common and effective method is the Pinner reaction strategy, where ethyl cyanoacetate derivatives are converted into carboxyimidate salts. These salts then react with formylhydrazide to yield the desired triazolylacetate.[1] The choice of solvent at each stage of this process is not merely a matter of solubility but a determining factor in reaction kinetics, selectivity, and ultimately, the success of the synthesis.[3]
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on how solvent choice can be the root cause and the solution.
Question 1: My reaction yield is consistently low. What are the likely solvent-related causes?
Answer: Low yields are a frequent issue and can often be traced back to suboptimal solvent conditions. Consider the following:
-
Poor Solubility of Reagents: If your starting materials or key intermediates have low solubility in the chosen solvent, the reaction rate will be significantly hindered. For the Pinner reaction, intermediates like carboxyimidate salts require a solvent that can adequately solvate them.
-
Solvent-Induced Side Reactions: The solvent can participate in or promote undesired side reactions. For instance, protic solvents like alcohols can compete with the desired nucleophile, leading to the formation of byproducts.
-
Inadequate Polarity: The cyclization step to form the triazole ring often proceeds through polar transition states. A solvent with insufficient polarity may not adequately stabilize these transition states, leading to a slower reaction and lower conversion. Polar aprotic solvents like DMF (N,N-dimethylformamide) are often employed in triazole syntheses to facilitate these reactions.[2][3]
Troubleshooting Steps:
-
Assess Reagent Solubility: Before starting the reaction, perform a simple solubility test of your starting materials in the intended solvent.
-
Switch to a High-Boiling Point Aprotic Solvent: If you are using a low-boiling point solvent, consider switching to a higher-boiling point polar aprotic solvent like DMF or DMSO. This can improve solubility and allow for higher reaction temperatures, which can increase the reaction rate.
-
Consider a Solvent Mixture: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity. For example, a mixture of an alcohol and a non-polar solvent might be effective.
Question 2: I am observing significant amounts of side products. How can the solvent be influencing this?
Answer: The formation of side products is a strong indicator that the reaction conditions, particularly the solvent, are not optimized for selectivity.
-
Alternative Reaction Pathways: The solvent can influence which reaction pathway is favored. For example, in the reaction of carboxyimidates with formylhydrazide, an alternative nucleophilic attack at the ester moiety is a possible side reaction.[1] The solvent can affect the relative nucleophilicity of the reacting species.
-
Solvent as a Reactant: Certain solvents can react with the starting materials or intermediates. For example, using DMF as a solvent can sometimes lead to the incorporation of a formyl group or act as a carbon source in some triazole syntheses.[4]
Troubleshooting Steps:
-
Analyze Your Byproducts: If possible, identify the structure of the major side products. This information can provide valuable clues about the undesired reaction pathway.
-
Change Solvent Polarity: If you suspect a competing reaction pathway, altering the solvent polarity can shift the selectivity. A less polar solvent might disfavor a highly polar side reaction pathway.
-
Use an Inert Solvent: If you suspect the solvent is participating in the reaction, switch to a more inert solvent like toluene or dioxane, ensuring your reagents are sufficiently soluble.
Question 3: The reaction is not going to completion, even after extended reaction times. Could the solvent be the issue?
Answer: An incomplete reaction is often a result of poor reaction kinetics, which is heavily influenced by the solvent.
-
Insufficient Solvation of Intermediates: As mentioned, charged or polar intermediates need to be stabilized by the solvent.[3] If the solvent cannot provide this stabilization, the activation energy for the subsequent steps will be high, leading to a sluggish reaction.
-
Low Reaction Temperature: If your solvent has a low boiling point, you may be limited to a reaction temperature that is too low for the reaction to proceed at a reasonable rate.
Troubleshooting Steps:
-
Increase Reaction Temperature: If your current solvent allows, try increasing the reaction temperature.
-
Switch to a Higher-Boiling Point Solvent: As suggested for low yields, moving to a solvent like DMF or DMSO can allow for significantly higher reaction temperatures.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and may be an option if conventional heating is insufficient, often in the absence of a catalyst.[5]
Experimental Protocols & Solvent Selection Rationale
The following protocols provide a starting point for the synthesis of this compound, with a focus on the rationale behind solvent choice.
Protocol 1: Synthesis via Pinner Reaction in a Polar Aprotic Solvent
This protocol is based on the general principles of the Pinner reaction for triazole synthesis.[1]
Step 1: Formation of the Carboxyimidate Salt
-
Dissolve ethyl cyanoacetate in a suitable anhydrous alcohol (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Allow the mixture to stand at a low temperature until the Pinner salt precipitates.
-
Isolate the salt by filtration and wash with a cold, non-polar solvent like diethyl ether.
Solvent Rationale: Anhydrous alcohol is used as both the solvent and reactant in the formation of the imidate. A non-polar solvent like diethyl ether is used for washing to remove any unreacted starting material without dissolving the desired salt.
Step 2: Cyclization with Formylhydrazide
-
Suspend the isolated Pinner salt in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add formylhydrazide to the suspension.
-
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization.
Solvent Rationale: DMF is an excellent choice for this step due to its high polarity, which helps to dissolve the Pinner salt and stabilize the polar intermediates of the cyclization reaction.[3] Its high boiling point also allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.
Data Summary: Impact of Solvent on Reaction Outcome
| Solvent for Cyclization | Typical Reaction Time | Typical Yield | Purity | Key Considerations |
| DMF | 4-8 hours | Good to Excellent | High | Good solubility for intermediates, allows for high reaction temperatures. |
| Ethanol | 12-24 hours | Moderate | Moderate | Can act as a competing nucleophile, potentially leading to side products. |
| Toluene | > 24 hours | Low | Low to Moderate | Poor solubility of the Pinner salt can significantly hinder the reaction rate. |
| Acetonitrile | 8-16 hours | Moderate | Moderate | Lower boiling point limits the reaction temperature. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis, emphasizing the role of solvent selection.
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]
- 3. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 4. isres.org [isres.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. We will explore the causal factors behind the observed chemical shifts, compare the spectrum to simpler structural analogs to build a foundational understanding, and provide a robust, field-tested protocol for acquiring high-quality data.
Introduction: The Structural Significance of a Triazole Ester
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are cornerstones in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key pharmacophore found in numerous antifungal, antiviral, and antidepressant medications.[1] Its ability to act as a stable, polar scaffold and engage in hydrogen bonding makes it a privileged structure in drug design. The appended ethyl acetate moiety introduces a versatile handle for further synthetic modification.
Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for confirming the identity and purity of such molecules. Understanding the nuances of its spectrum not only validates the synthesis but also provides profound insights into the electronic environment of the molecule.
Part 1: Deconstructing the Predicted ¹H NMR Spectrum
To interpret the spectrum of our target molecule, we must first identify the distinct proton environments. The structure of this compound presents four unique proton signals, plus a labile N-H proton.
Caption: Molecular structure of this compound with key proton environments labeled (Ha-He).
Based on fundamental principles of magnetic shielding and spin-spin coupling, we can predict the characteristics of each signal.
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ha | Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H |
| Hb | Ethyl -O-CH₂- | ~4.20 | Quartet (q) | 2H |
| Hc | Bridge -CH₂- | ~4.10 | Singlet (s) | 2H |
| Hd | Triazole C₃-H | ~8.15 | Singlet (s) | 1H |
| He | Triazole N₁-H | >12.0 (Solvent Dependent) | Broad Singlet (br s) | 1H |
Causality Behind the Predicted Shifts:
-
Ethyl Protons (Ha, Hb): The signals for the ethyl ester group are classic and highly diagnostic. The Ha methyl protons are shielded and appear upfield around 1.25 ppm. They are adjacent to the two Hb protons, resulting in a triplet signal (n+1 = 2+1=3). Conversely, the Hb methylene protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield to ~4.20 ppm. Their signal is split into a quartet by the three neighboring Ha protons (n+1 = 3+1=4).[2]
-
Methylene Bridge Proton (Hc): The Hc protons are positioned between two electron-withdrawing groups: the carbonyl (C=O) and the 1,2,4-triazole ring. This dual deshielding effect shifts the signal significantly downfield to the ~4.10 ppm region. As there are no adjacent protons, the signal appears as a sharp singlet. In some substituted triazolyl acetates, this signal has been observed at ~4.4 ppm, confirming its downfield location.[3]
-
Triazole Protons (Hd, He): The Hd proton is attached to an aromatic, electron-deficient heterocyclic ring, causing it to resonate far downfield (~8.15 ppm), a characteristic region for triazole C-H protons.[4][5] The He N-H proton is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like DMSO-d₆, it is typically observed as a broad singlet at a very high chemical shift, often exceeding 12 ppm.[3][6] This signal will disappear upon the addition of a few drops of D₂O, a definitive test for an exchangeable proton.
Part 2: A Comparative Analysis with Structural Analogs
To fully appreciate the spectral features of our target molecule, we will compare it with two simpler, commercially available compounds: ethyl acetate and 1,2,4-triazole . This comparison isolates the contributions of each structural fragment to the final spectrum.
Alternative 1: Ethyl Acetate (CH₃COOCH₂CH₃)
Ethyl acetate provides the baseline spectrum for the ethyl ester portion of our molecule. Its spectrum features a triplet at ~1.26 ppm, a quartet at ~4.12 ppm, and a singlet for the acetyl methyl group at ~2.05 ppm.[7]
-
Key Takeaway: The triplet and quartet signals corresponding to the ethyl group in our target molecule are expected to appear at nearly identical chemical shifts as in ethyl acetate, confirming the presence of this functional group. The key difference is the absence of the acetyl singlet (~2.05 ppm) and the appearance of the deshielded bridge methylene singlet (Hc ) in its place.
Alternative 2: 1,2,4-Triazole (C₂H₃N₃)
The spectrum of the parent 1,2,4-triazole heterocycle provides the reference for the ring protons. In DMSO-d₆, it typically shows a singlet for the two equivalent C-H protons at ~8.14 ppm and a very broad N-H signal downfield.[4][5]
-
Key Takeaway: In our target molecule, the substitution at the C₅ position removes one of the C-H protons. The remaining C-H proton (Hd ) is expected to have a chemical shift very similar to that of the parent triazole, confirming the integrity of the heterocyclic core. The N-H proton (He ) will likewise appear in the characteristic downfield region.
Comparative Data Summary
| Compound | Proton Environment | Observed/Predicted Chemical Shift (δ, ppm) |
| This compound | Ethyl -CH₃ | ~1.25 (t) |
| Ethyl -O-CH₂- | ~4.20 (q) | |
| Bridge -CH₂- | ~4.10 (s) | |
| Triazole C-H | ~8.15 (s) | |
| Triazole N-H | >12.0 (br s) | |
| Ethyl Acetate [2] | Ethyl -CH₃ | ~1.26 (t) |
| Ethyl -O-CH₂- | ~4.12 (q) | |
| Acetyl -CH₃ | ~2.05 (s) | |
| 1,2,4-Triazole [4][5] | Triazole C-H | ~8.14 (s) |
| Triazole N-H | >13.0 (br s) |
Part 3: Field-Proven Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a self-validating system for obtaining a high-fidelity ¹H NMR spectrum suitable for structural confirmation and publication. The causality behind each step is explained to ensure technical accuracy.
Caption: Experimental workflow for acquiring and analyzing the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice. Its high polarity ensures good sample solubility, and its non-protic nature allows for the clear observation of the exchangeable N-H proton signal.[8] The residual proton signal of DMSO at δ 2.50 ppm serves as a convenient secondary chemical shift reference.[9]
-
Action: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Action: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆.
-
Rationale: The lock signal compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.
-
Action: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Rationale: Shimming narrows the peak widths and improves the resolution, which is critical for resolving coupling patterns.
-
Action: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay, 30° pulse angle).
-
Rationale: Averaging multiple scans (transients) improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
-
Data Processing:
-
Action: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Action: Carefully perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.
-
Action: Apply a baseline correction algorithm to produce a flat, artifact-free baseline.
-
Rationale: Proper processing is essential for accurate integration and peak picking.
-
-
Spectral Analysis & Validation:
-
Action: Reference the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.
-
Action: Integrate all signals. The relative integral values should correspond to the number of protons in each environment (3:2:2:1:1).
-
Action: Assign each signal to its corresponding protons based on the analysis in Part 1.
-
Self-Validation (D₂O Exchange): Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the N-H proton (He ) should disappear or significantly diminish, definitively confirming its assignment.
-
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of this compound, ensuring the structural integrity of this valuable synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents, presents a unique analytical challenge.[1] This guide provides an in-depth analysis of its characterization by mass spectrometry, comparing the technique with other analytical methodologies and offering field-proven insights into experimental design.
The 1,2,4-triazole ring is a key component in a wide array of bioactive compounds, making a thorough understanding of its mass spectrometric behavior essential for the identification of new drug candidates and their metabolites.[1] The choice of ionization technique and mass analyzer is critical and directly influences the quality of the data obtained.[2]
Core Analysis: Mass Spectrometry of this compound
The mass spectrometric analysis of this compound, with a molecular formula of C₆H₉N₃O₂ and a monoisotopic mass of 155.07 g/mol , is best approached using electrospray ionization (ESI) due to the polar nature of the triazole moiety and the ester group. ESI is a soft ionization technique that typically generates a prominent protonated molecule, [M+H]⁺, at m/z 156.08, which is crucial for determining the molecular weight.
Anticipated Fragmentation Pattern
The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the position and nature of its substituents.[1] For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield a series of characteristic fragment ions. The fragmentation pathways are influenced by the charge distribution in the protonated precursor and the relative bond strengths.
A primary fragmentation pathway involves the neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl group of the ester via a McLafferty-type rearrangement, leading to a fragment ion at m/z 128.05. Subsequent loss of carbon monoxide (CO, 28 Da) would produce an ion at m/z 100.04.
Another significant fragmentation route is the cleavage of the C-C bond between the methylene group and the triazole ring, resulting in the formation of the ethyl acetate cation radical at m/z 88.05 or the triazolyl-methyl cation at m/z 96.06.
Ring cleavage of the triazole moiety is also a characteristic fragmentation pathway for this class of compounds.[1] This can involve the loss of molecular nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da), leading to a variety of smaller fragment ions that can help confirm the core structure.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the analysis of this compound using a triple quadrupole (QqQ) mass spectrometer, which is the gold standard for quantitative analysis due to its high selectivity and sensitivity.[2]
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution.
- Perform serial dilutions with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to prepare working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with a full scan (m/z 50-200) for qualitative analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 156.08 | 128.05 | 15 | 50 |
| 156.08 | 100.04 | 20 | 50 |
| 156.08 | 96.06 | 25 | 50 |
Comparative Analysis with Alternative Techniques
While mass spectrometry offers unparalleled sensitivity and specificity, a comprehensive analytical strategy often involves orthogonal techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. For this compound, the triazole ring provides a chromophore that allows for UV detection, typically around 210-220 nm.
Comparison with LC-MS/MS:
-
Sensitivity: LC-MS/MS is significantly more sensitive than HPLC-UV, often by several orders of magnitude. This is critical for trace-level analysis, such as in metabolic studies or impurity profiling.
-
Specificity: HPLC-UV relies on chromatographic separation for specificity. Co-eluting compounds with similar UV spectra can interfere with quantification. LC-MS/MS, particularly with MRM, offers an additional dimension of mass-based selectivity, greatly reducing the risk of interference.
-
Structural Information: HPLC-UV provides no structural information beyond the retention time and UV spectrum. In contrast, the fragmentation pattern from MS/MS is a molecular fingerprint that can confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide unambiguous confirmation of the structure of this compound by revealing the connectivity of all atoms in the molecule.
Comparison with LC-MS/MS:
-
Structural Detail: NMR provides a complete picture of the molecular structure, including stereochemistry, which is not readily achievable with MS.
-
Sensitivity: NMR is inherently a much less sensitive technique than MS, requiring significantly more sample (typically in the milligram range).
-
Purity Requirements: For clear NMR spectra, the sample must be of high purity. MS, coupled with LC, can readily analyze components within a complex mixture.
-
Quantitative Application: While Quantitative NMR (qNMR) is a powerful technique, it is often more complex to implement than quantitative LC-MS/MS, especially for high-throughput applications.
| Feature | LC-MS/MS | HPLC-UV | NMR |
| Primary Use | Quantification & Identification | Quantification | Structural Elucidation |
| Sensitivity | Very High (pg-fg) | Moderate (ng-µg) | Low (mg) |
| Specificity | Very High | Moderate | High |
| Structural Info | Fragmentation Pattern | None | Complete Structure |
| Cost | High | Low | Very High |
| Throughput | High | High | Low |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended. Mass spectrometry, particularly LC-MS/MS, stands out as the optimal technique for both sensitive quantification and confident identification in complex matrices, which is a common requirement in drug development.[3] Its ability to provide structural information through fragmentation, combined with high selectivity, makes it an indispensable tool.
While HPLC-UV offers a cost-effective solution for routine quantitative analysis of bulk material where sensitivity is not a primary concern, and NMR remains the ultimate authority for de novo structural confirmation, LC-MS/MS provides the best balance of sensitivity, specificity, and structural insight for the majority of applications in a research and development setting. The choice of the most appropriate technique will ultimately depend on the specific analytical question being addressed.
References
Decoding the Vibrational Fingerprint: A Comparative Guide to the FT-IR Spectrum of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, a molecule incorporating the biologically significant 1,2,4-triazole core, presents a unique spectroscopic profile. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectrum. By dissecting the vibrational signatures of its constituent functional groups, we offer a comparative framework for spectral interpretation, supported by established experimental data for analogous structures.
The Molecular Architecture: A Fusion of a Bioactive Heterocycle and an Ester Moiety
Understanding the FT-IR spectrum begins with a clear visualization of the molecular structure. This compound is comprised of a 1,2,4-triazole ring linked to an ethyl acetate group via a methylene bridge. This unique combination of a heterocyclic amine and an ester dictates its characteristic infrared absorption bands.
Caption: Molecular structure of this compound.
Deconstructing the Spectrum: A Tale of Two Functional Groups
The FT-IR spectrum of this compound can be logically dissected by considering the vibrational modes of the 1,2,4-triazole ring and the ethyl acetate moiety.
The Signature of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is a nitrogen-rich heterocycle with distinct vibrational characteristics. Key expected absorptions include:
-
N-H Stretching: The N-H bond in the triazole ring gives rise to a stretching vibration, typically observed in the region of 3100-3300 cm⁻¹. This band is often broad due to hydrogen bonding, especially in the solid state. Studies on 1,2,4-triazole itself have identified the N-H stretching vibration at approximately 3126 cm⁻¹.[1]
-
C-H Stretching (Aromatic): The C-H bond on the triazole ring exhibits stretching vibrations in the range of 3000-3100 cm⁻¹. For 1,2,4-triazole, these have been reported at 3097 and 3032 cm⁻¹.[1]
-
C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are complex and coupled, appearing in the fingerprint region between 1400 and 1600 cm⁻¹. In 1,2,4-triazole, C=C (aromatic-like) stretching vibrations have been assigned to peaks at 1529 and 1483 cm⁻¹, with an -N=N- stretch observed around 1543 cm⁻¹.[1]
-
Ring Bending and Deformation: Various in-plane and out-of-plane bending vibrations of the triazole ring occur at lower wavenumbers, contributing to the unique fingerprint of the molecule.
The Vibrational Footprint of the Ethyl Acetate Moiety
The ethyl acetate portion of the molecule contributes several strong and easily identifiable peaks:
-
C=O Stretching (Ester): This is typically one of the most intense and sharp bands in the spectrum, appearing in the range of 1735-1750 cm⁻¹ for aliphatic esters.[2][3] For ethyl acetate specifically, this peak is found around 1740 cm⁻¹.
-
C-O Stretching (Ester): Esters exhibit two distinct C-O stretching vibrations. The C-O stretch between the carbonyl carbon and the ester oxygen is typically found between 1200 and 1300 cm⁻¹, while the O-C stretch of the ethyl group appears between 1000 and 1100 cm⁻¹. For ethanoate esters, a strong band is expected between 1250 and 1230 cm⁻¹.[2]
-
C-H Stretching (Aliphatic): The C-H bonds of the methylene and methyl groups in the ethyl chain will show stretching vibrations in the 2850-3000 cm⁻¹ region.[2]
-
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1350-1480 cm⁻¹ range.
Predicted FT-IR Spectrum and Comparative Data
Based on the analysis of the functional groups, we can predict the key absorption bands for this compound. The following table summarizes these predictions and provides a comparison with experimentally observed values for related compounds.
| Vibrational Mode | Predicted Range (cm⁻¹) | Reference Compound & Observed Peak (cm⁻¹) | Citation |
| N-H Stretch (Triazole) | 3100 - 3300 (broad) | 1,2,4-Triazole: ~3126 | [1] |
| C-H Stretch (Triazole) | 3000 - 3100 | 1,2,4-Triazole: 3097, 3032 | [1] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl Acetate: 2975 - 2845 | [2] |
| C=O Stretch (Ester) | 1735 - 1750 (strong, sharp) | Ethyl Acetate: ~1740 | [2][4] |
| C=N, N=N Stretch (Triazole) | 1400 - 1600 | 1,2,4-Triazole: 1543, 1529, 1483 | [1] |
| C-O Stretch (Ester) | 1200 - 1300 (strong) | Ethyl Acetate: 1250 - 1230 | [2] |
| C-O Stretch (Ester) | 1000 - 1100 | Ethyl Acetate: ~1050 |
Experimental Protocol: Acquiring the FT-IR Spectrum
To experimentally validate the predicted spectrum, the following protocol for Attenuated Total Reflectance (ATR)-FT-IR spectroscopy is recommended. ATR is a versatile technique suitable for both solid and liquid samples, requiring minimal sample preparation.
Caption: Workflow for acquiring an ATR-FT-IR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Record a background spectrum. This will account for the absorbance of the crystal, atmospheric water, and carbon dioxide.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in clamp.
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the collected spectrum using the instrument's software. This may include baseline correction and smoothing.
-
Peak Analysis: Identify the wavenumbers of the major absorption bands and compare them to the predicted values and reference spectra.
Comparative Analysis with an Alternative Structure: Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate
A useful comparison can be made with the isomeric compound, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate. While the ethyl acetate moiety will produce similar spectral features, the different arrangement of nitrogen atoms in the 1,2,3-triazole ring will lead to subtle but distinct differences in the fingerprint region. The vibrational modes of the 1,2,3-triazole ring are known to differ from those of the 1,2,4-isomer, which can be a key differentiating factor.[5][6] This comparison underscores the power of FT-IR spectroscopy in distinguishing between isomers.
Conclusion: A Powerful Tool for Structural Elucidation
The FT-IR spectrum of this compound provides a rich source of structural information. By systematically analyzing the contributions of the 1,2,4-triazole ring and the ethyl acetate moiety, a detailed and predictive understanding of its vibrational fingerprint can be achieved. This guide provides a framework for researchers to confidently interpret the FT-IR spectrum of this and related compounds, aiding in the critical process of molecular characterization in drug discovery and development. The combination of predictive analysis based on known functional group absorptions and a robust experimental protocol ensures the trustworthiness and scientific integrity of the structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. proprep.com [proprep.com]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1,2,4-Triazole Isomers for Drug Discovery Professionals
Introduction: The Subtle Power of Nitrogen Placement in Drug Design
The triazole nucleus, a five-membered heterocycle with the formula C₂H₃N₃, represents one of the most significant scaffolds in modern medicinal chemistry. It exists as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. While both have found application in drug development, the 1,2,4-triazole isomer is particularly prominent, forming the core of numerous clinically approved drugs spanning antifungal, anticancer, and antiviral therapies.[1][2]
This guide moves beyond a general overview to dissect the critical, yet often subtle, influence of isomerism on biological activity. We will explore three key comparisons:
-
Constitutional Isomerism: The functional differences between derivatives of the 1,2,4-triazole scaffold versus the 1,2,3-triazole scaffold.
-
Positional Isomerism: The profound impact of substituent placement on the 1,2,4-triazole ring, specifically comparing N1- versus N4-substituted derivatives.
-
Tautomeric Forms: The equilibrium between the 1H and 4H tautomers of 1,2,4-triazole and its relevance to receptor binding.[3]
Understanding these isomeric distinctions is not merely an academic exercise; it is fundamental to rational drug design, enabling researchers to predict molecular interactions, optimize potency, and circumvent common resistance mechanisms. This guide provides a comparative analysis of antifungal, anticancer, and antibacterial activities, supported by mechanistic insights and detailed experimental protocols for validation.
Part 1: The Decisive Role of Isomerism in Antifungal Activity
The development of azole antifungals is a classic case study in the importance of positional isomerism. The vast majority of clinically successful triazole antifungals, including fluconazole, voriconazole, and itraconazole, are specifically N1-substituted 1,2,4-triazole derivatives. This structural feature is a direct consequence of their mechanism of action.
Mechanism of Action: The N4-Heme Interaction
Azole antifungals function by inhibiting lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
The inhibitory action is achieved through a precise molecular interaction within the enzyme's active site: the unsubstituted nitrogen atom at the N4 position of the 1,2,4-triazole ring acts as a sixth ligand, coordinating directly to the ferric ion of the heme prosthetic group.[6][7] This binding event blocks the active site, preventing the natural substrate, lanosterol, from being demethylated. The N1-substituent, meanwhile, extends into a hydrophobic channel of the apoprotein, contributing to binding affinity and selectivity.[7]
This mechanism dictates a strict structural requirement: for a 1,2,4-triazole derivative to function as a CYP51 inhibitor, the N4 position must be a free, nucleophilic nitrogen. Consequently, an N4-substituted isomer would be incapable of this primary binding interaction, rendering it ineffective as an antifungal agent via this mechanism.
Caption: Mechanism of CYP51 inhibition by an N1-substituted 1,2,4-triazole.
Structure-Activity Relationship (SAR) and Comparative Data
The SAR for azole antifungals is well-established. Potency is largely determined by the nature of the N1-substituent. For instance, the presence of a 2,4-difluorophenyl group is a common feature that enhances activity.[8] The 1,2,3-triazole isomer is generally not used for this target because its nitrogen atoms are not positioned optimally for heme coordination in the same manner as the N4 of a 1,2,4-triazole.
| Compound (N1-Substituted 1,2,4-Triazole) | Organism | MIC Range (μg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [9] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 2.0 | [5] |
| Voriconazole | Candida krusei | 0.06 - 1.0 | [8] |
| Posaconazole | Cryptococcus neoformans | 0.03 - 0.25 | [5] |
Part 2: Isomeric Influences on Anticancer Activity
Unlike the strict positional requirements for antifungal activity, the landscape for anticancer agents is more diverse. Both 1,2,3-triazole and 1,2,4-triazole isomers have been successfully incorporated into potent cytotoxic compounds, and the optimal substitution pattern (N1 vs. N4) for 1,2,4-triazoles is target-dependent.
1,2,4-Triazole vs. 1,2,3-Triazole Scaffolds
Both triazole isomers serve as rigid linkers or key pharmacophoric elements that can interact with various enzymatic targets involved in cancer progression, such as kinases and tubulin.[10][11] The choice between the isomers often depends on the synthetic route and the desired spatial arrangement of substituents.
-
1,2,3-Triazoles: Often synthesized via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), they are widely used as stable linkers. Derivatives have shown potent activity against various cell lines, including lung, breast, and colon cancer.[10][12]
-
1,2,4-Triazoles: This scaffold is present in aromatase inhibitors like letrozole and anastrozole, used in breast cancer therapy.[1] Numerous other derivatives have demonstrated broad antiproliferative activity.[13]
The key takeaway is that neither isomer is inherently superior; rather, their utility is defined by the specific molecular context and the target protein's topology.
Positional Isomerism (N1 vs. N4) in Anticancer Activity
The substitution position on the 1,2,4-triazole ring can dramatically alter a compound's anticancer profile. Different substitution patterns can lead to interactions with different biological targets or alter the molecule's pharmacokinetic properties. For example, SAR studies on certain series have shown that electron-withdrawing groups on an N1-phenyl ring can improve antiproliferative activity.[8] In other cases, substitution at the N4 position has yielded highly active compounds.[14] This highlights the necessity of synthesizing and testing multiple positional isomers during lead optimization.
| Compound Isomer | Target / Cell Line | IC₅₀ (μM) | Key Finding | Reference |
| 1,2,3-Triazole Derivative (Cmpd 8) | HT-1080 (Fibrosarcoma) | 15.13 | Phosphonate-containing 1,2,3-triazole shows moderate activity. | [12] |
| 1,2,3-Triazole Derivative (Cmpd 19a) | A549 (Lung) | 0.021 | Podophyllotoxin-based 1,2,3-triazole shows high potency. | [15] |
| 1,2,4-Triazole Derivative (Cmpd 10a) | HeLa (Cervical) | 5.6 | Butane-1,4-dione derivative of 1,2,4-triazole is highly active. | [14] |
| 1,2,4-Triazole Derivative (Cmpd 78j) | A549 (Lung) | 6.78 | N1-substituted diaryl-1,2,4-triazole shows good activity. | [8] |
Part 3: Comparative Antibacterial Activity
In the antibacterial realm, triazoles are often used in hybrid molecules, combining the triazole scaffold with a known antibacterial pharmacophore like a quinolone or cephalosporin.[1][16] This strategy aims to create agents with dual mechanisms of action or improved properties to overcome resistance.
1,2,4-Triazole vs. 1,2,3-Triazole Hybrids
Both isomers have proven effective in this hybridization approach. They are considered bioisosteres of amide or ester groups and can form crucial hydrogen bonds with bacterial enzyme targets, enhancing binding affinity and solubility.[16] Both 1,2,3-triazole and 1,2,4-triazole-containing hybrids have demonstrated potent activity against a range of pathogens, including resistant strains like Staphylococcus aureus (MRSA).[16][17] The literature does not suggest a universal superiority of one isomer over the other; both are valuable tools for developing novel antibacterial agents.[16]
Positional Isomerism in Antibacterial 1,2,4-Triazoles
The position of substitution on the 1,2,4-triazole ring is a key factor in determining antibacterial potency. Unlike the clear-cut case of antifungal CYP51 inhibitors, both N1- and N4-substituted derivatives have shown significant promise. One study on 1,2,4-triazole-3-thiones noted that compounds with a phenyl ring at the N4 position exhibited higher activity compared to those with alkyl groups.[1] This contrasts with other studies where N1-substituted derivatives were found to be highly active.[1] This variability underscores that the optimal substitution pattern is highly dependent on the rest of the molecular structure and the specific bacterial target.
Part 4: Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the biological evaluation of triazole isomers must be conducted using standardized, self-validating protocols. Below are methodologies for assessing the key activities discussed.
Experimental Workflow: Broth Microdilution Antifungal Assaydot
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. isres.org [isres.org]
- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide: Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate vs. Methyl 2-(1H-1,2,4-triazol-5-yl)acetate
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that can profoundly influence the trajectory of a synthesis campaign. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole ring is a privileged structure due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The seemingly minor choice between an ethyl and a methyl ester of a triazole-containing fragment, such as 2-(1H-1,2,4-triazol-5-yl)acetate, can have significant downstream implications on reaction efficiency, purification, and ultimately, the cost and scalability of a synthetic route. This guide provides an in-depth, objective comparison of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate and mthis compound, supported by experimental data and protocols to empower researchers in making informed decisions.
Physicochemical Properties: A Tale of Two Esters
The fundamental difference between the ethyl and methyl esters lies in the additional methylene group in the ethyl variant.[4] This seemingly small structural change manifests in differing physicochemical properties that can be leveraged in a laboratory setting.
| Property | This compound | Mthis compound | Rationale for Differences |
| Molecular Weight | 155.15 g/mol | 141.13 g/mol | The ethyl ester has an additional CH2 group. |
| Boiling Point | Higher | Lower | Increased van der Waals forces due to the larger ethyl group lead to a higher boiling point. |
| Solubility | Generally more soluble in non-polar organic solvents. | Generally more soluble in polar organic solvents.[5] | The larger alkyl group of the ethyl ester increases its lipophilicity. |
| Reactivity | Generally less reactive towards nucleophilic acyl substitution. | Generally more reactive towards nucleophilic acyl substitution. | The ethyl group is slightly more electron-donating and sterically hindering than the methyl group, which can decrease the electrophilicity of the carbonyl carbon. |
The lower boiling point of the methyl ester can be advantageous for its removal under vacuum, while the higher boiling point of the ethyl ester may be beneficial in high-temperature reactions. The differential solubility can be exploited during extraction and purification steps. For instance, the higher lipophilicity of the ethyl ester might favor its extraction into less polar organic solvents.
Synthesis and Experimental Protocols
Both esters are typically synthesized via the esterification of 2-(1H-1,2,4-triazol-5-yl)acetic acid or through cyclization reactions of appropriate precursors. A common synthetic strategy involves the Pinner reaction, which utilizes carboxyimidate salts as key intermediates.[6]
Below is a representative, detailed protocol for the synthesis of the ethyl ester, which can be adapted for the methyl ester by substituting ethanol with methanol.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar triazole derivatives.[6]
Materials:
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Hydrogen chloride (gas)
-
Formylhydrazide
-
Sodium ethoxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Pinner Salt: A solution of ethyl cyanoacetate (1 equivalent) in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at room temperature for 12 hours. The resulting precipitate, the ethyl carboxyimidate hydrochloride (Pinner salt), is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Cyclization: The Pinner salt (1 equivalent) is added portion-wise to a freshly prepared solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C. Formylhydrazide (1 equivalent) is then added, and the reaction mixture is refluxed for 6 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and dry HCl gas is crucial in the formation of the Pinner salt to prevent hydrolysis of the imidate intermediate.
-
Sodium Ethoxide: A strong base is required to deprotonate the Pinner salt and facilitate the subsequent cyclization with formylhydrazide.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. chemmethod.com [chemmethod.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate Derivatives: Unveiling Three-Dimensional Architectures
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.[1] The ethyl 2-(1H-1,2,4-triazol-5-yl)acetate scaffold, in particular, offers a versatile platform for the development of novel drug candidates. Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for elucidating these intricate structural details, providing unparalleled insights into molecular conformation, stereochemistry, and crystal packing.
This guide provides a comprehensive comparison of the X-ray crystallographic features of various this compound derivatives. We will delve into the causality behind experimental choices in crystallization and data collection, compare the structural insights gained from X-ray diffraction with those from other analytical techniques, and provide detailed, field-proven protocols.
The Decisive Edge of X-ray Crystallography: Beyond Connectivity
While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for determining the chemical connectivity and functional groups within a molecule, they fall short of providing the precise spatial arrangement of atoms.[2][3][4][5][6] Mass spectrometry confirms the molecular weight, but offers no information on the three-dimensional structure.[3][7] X-ray crystallography, by directly imaging the electron density of a crystalline solid, provides an unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the solid state.[8][9][10] This information is critical for understanding how a molecule will interact with its biological target.
For instance, the planarity of the triazole ring and the relative orientation of the ethyl acetate side chain can significantly influence binding affinity to a receptor pocket.[11] Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking observed in the crystal lattice, can provide valuable information about potential interactions in a biological environment.[12][13][14]
Comparative Structural Analysis of this compound Derivatives
The substitution pattern on the triazole ring and the phenyl group significantly influences the molecular conformation and crystal packing of these derivatives. Below is a comparative table summarizing key crystallographic data for a selection of related structures found in the literature.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Torsional Angle (Triazole-Acetate) | Ref. |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | P-1 | 5.6646 | 8.644 | 12.393 | 81.179 | 18.36 | [11] |
| Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate | P-1 | 8.1710 | 10.0684 | 10.6066 | 94.220 | 41.69 | [12] |
| Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate | - | - | - | - | - | - | [15] |
| Bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) | C2/c | - | - | - | - | - | [16] |
Note: Complete crystallographic data for all derivatives is not always publicly available. The table presents a selection of reported values to illustrate the structural diversity.
The dihedral angle between the triazole ring and the substituent groups is a critical parameter. For example, in ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, the benzene and triazole rings are nearly coplanar with a dihedral angle of 18.36(9)°.[11] In contrast, for ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, the triazole and benzene rings are significantly twisted with a dihedral angle of 41.69(6)°.[12] This difference in conformation, dictated by steric and electronic effects of the substituents, will undoubtedly impact their pharmacological profiles.
Intermolecular interactions also play a crucial role in the solid-state architecture. In many triazole derivatives, hydrogen bonding involving the triazole nitrogen atoms and carbonyl oxygen of the acetate group, as well as π-π stacking between aromatic rings, are common motifs that stabilize the crystal lattice.[12][13][14]
Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, it is essential to use it in conjunction with other analytical methods for a complete characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration, intermolecular interactions. | Unambiguous structural determination. | Requires a single, well-diffracting crystal; structure may be influenced by crystal packing forces. |
| NMR Spectroscopy | Chemical environment of atoms (¹H, ¹³C), connectivity through covalent bonds, solution-state conformation (NOE). | Provides information about the molecule in solution, which can be more biologically relevant. | Does not provide precise bond lengths and angles; conformational analysis can be complex.[2][6] |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-N). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure.[3][6] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and accuracy for mass determination. | Provides no information on stereochemistry or conformation.[3][7] |
| Computational Modeling (DFT) | Optimized molecular geometry, electronic properties, theoretical spectroscopic data.[17] | Can predict structures and properties of molecules that are difficult to crystallize; provides insights into electronic structure. | Theoretical calculations require experimental validation; accuracy depends on the level of theory and basis set used.[18] |
The combination of these techniques provides a self-validating system. For instance, the functional groups identified by IR and the connectivity established by NMR must be consistent with the final crystal structure. Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical parameters that can be compared with the experimental X-ray data to validate both the experimental and theoretical models.[1][17]
Experimental Protocols and Workflows
Synthesis and Crystallization: The Art of Crystal Growth
The synthesis of this compound derivatives typically involves multi-step reactions.[3][4][7] A general synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for this compound derivatives.
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Step-by-Step Crystallization Protocol:
-
Purification: The synthesized compound must be of high purity. Recrystallization or column chromatography is often necessary.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. Common solvents include ethanol, methanol, acetonitrile, and ethyl acetate.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble) that is miscible with the good solvent.
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
-
-
Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below.
-
X-ray Data Collection and Structure Refinement: From Diffraction to Structure
The workflow for single-crystal X-ray diffraction is a well-established process.
Caption: Standard workflow for single-crystal X-ray crystallography.
Detailed Protocol for Data Collection and Refinement:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a modern X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD or CMOS).[11][12][19] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections, apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption), and merge equivalent reflections.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods or Patterson methods are commonly used.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability. Programs like PLATON can be used to analyze intermolecular interactions.
Conclusion
X-ray crystallography provides an indispensable tool for the detailed structural characterization of this compound derivatives. The precise three-dimensional information obtained is crucial for understanding structure-activity relationships and for guiding the design of new therapeutic agents. While other analytical techniques provide complementary information, X-ray diffraction remains the gold standard for unambiguous structural elucidation in the solid state. The successful application of this technique relies on meticulous experimental work, from the synthesis and crystallization of high-quality single crystals to the careful collection and refinement of diffraction data. The comparative analysis of the crystal structures of a range of derivatives reveals the subtle yet significant impact of substituents on molecular conformation and intermolecular interactions, providing a deeper understanding of the chemical and physical properties of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance [mdpi.com]
- 18. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 19. Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Comparative Analysis
Introduction: The Enduring Importance of the 1,2,4-Triazole Scaffold
This guide provides a comparative analysis of the principal synthetic routes to 1,2,4-triazoles, designed for researchers, scientists, and drug development professionals. We will move from the foundational, century-old named reactions to contemporary metal-catalyzed and cycloaddition strategies, offering a critical evaluation of their mechanisms, scope, and practical utility. The focus is not merely on the "how" but the "why"—exploring the causality behind experimental choices to empower chemists to select and optimize the ideal route for their specific synthetic challenges.
Classical Synthetic Routes: The Foundations of Triazole Chemistry
The earliest methods for constructing the 1,2,4-triazole ring, while still relevant, are often characterized by harsh reaction conditions. Understanding these classical routes is essential, as they form the mechanistic basis upon which many modern methods were built.
The Pellizzari Reaction: A Direct but Demanding Condensation
Discovered by Guido Pellizzari in 1911, this reaction represents one of the most fundamental approaches, forming the triazole ring through the condensation of an amide with an acylhydrazide.[8] The reaction is typically performed at high temperatures (often >200 °C), either neat or in a high-boiling solvent.
Mechanism and Rationale: The reaction proceeds via the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is the critical bond-forming step, driven by the inherent nucleophilicity of the hydrazine moiety. The resulting intermediate then undergoes an intramolecular cyclization and a subsequent dehydration cascade, driven by the high thermal energy input, to expel two molecules of water and form the stable, aromatic 1,2,4-triazole ring.[8][9]
The primary drawback of the Pellizzari reaction is its severity. The high temperatures and long reaction times can lead to low yields and are incompatible with sensitive functional groups.[8] Furthermore, when unsymmetrical starting materials are used (i.e., the acyl groups of the amide and hydrazide are different), a "transamidation" side reaction can occur, leading to a mixture of three different triazole products and complicating purification.[9] Modern modifications, particularly the use of microwave irradiation, have been shown to dramatically reduce reaction times and improve yields, offering a more efficient alternative.[8]
The Einhorn-Brunner Reaction: An Improvement in Regioselectivity
Shortly after Pellizzari's discovery, Alfred Einhorn and Karl Brunner developed an alternative route involving the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][10][11] This method represents a significant conceptual advance, particularly in addressing the issue of regioselectivity.
Mechanism and Rationale: The reaction is initiated by the protonation of a carbonyl group on the imide, which significantly enhances its electrophilicity. The primary amine of the hydrazine then attacks this activated carbonyl. Following dehydration and intramolecular cyclization, a final dehydration step yields the aromatic 1,2,4-triazole.[1][10][12]
The defining feature of the Einhorn-Brunner reaction is its predictable regioselectivity when unsymmetrical imides are used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. This electrophilicity is dictated by the electronic nature of the acyl groups; the carbonyl carbon attached to the more electron-withdrawing acyl group (derived from the stronger carboxylic acid) is the preferred site of attack.[1][12] Consequently, this acyl group will predominantly occupy the 3-position in the final triazole product.[1][12] This predictability is a major advantage over the Pellizzari reaction for the targeted synthesis of specific isomers.
Modern Synthetic Routes: Milder, Faster, and More Precise
While classical methods are robust, the demand for green chemistry and greater molecular complexity has driven the development of new synthetic strategies. These modern routes often employ metal catalysts or leverage different mechanistic pathways to achieve higher yields and functional group tolerance under milder conditions.
Copper-Catalyzed Oxidative Cyclizations
A prominent modern strategy involves the copper-catalyzed cascade reaction between readily available starting materials like amides and nitriles.[5][13] These reactions often proceed under an atmosphere of air or with an external oxidant, representing a significant departure from the harsh, thermal dehydrations of classical methods.
Mechanism and Rationale: One plausible mechanism for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles involves a copper-catalyzed cascade of addition and oxidative cyclization.[5][13] The copper catalyst facilitates the addition of the amide to the nitrile. The resulting intermediate then undergoes an oxidative cyclization, where the catalyst and an oxidant (like O₂ from the air) promote the C-N and N-N bond formations required to close the ring and achieve aromatization. The advantage here is the circumvention of high temperatures; the reaction is driven by the catalytic cycle rather than brute thermal force, allowing for a much broader substrate scope.
Catalyst-Controlled Regioselective [3+2] Cycloadditions
Perhaps the most elegant modern approach involves [3+2] cycloaddition reactions, where the choice of metal catalyst can exquisitely control which regioisomer is formed. A powerful example is the reaction of aryl diazonium salts with isocyanides.[5][14]
Mechanism and Rationale: In this transformation, the aryl diazonium salt acts as a two-atom component and the isocyanide as a three-atom component (counting the aryl substituent). The reaction's outcome is entirely dependent on the catalyst. Under silver(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are formed selectively.[5][14] In contrast, switching the catalyst to copper(II) completely reverses the regioselectivity, yielding 1,5-disubstituted 1,2,4-triazoles.[5][14] This remarkable control stems from the different ways the two metals coordinate to the reactants and guide the subsequent bond-forming steps within the catalytic cycle. This method provides a highly efficient and modular route to specifically substituted triazoles from diverse and readily available starting materials under mild conditions.
Comparative Performance Analysis
The choice of synthetic route is a multi-factorial decision, balancing yield, cost, reaction conditions, and the need for specific substitution patterns. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction | Copper-Catalyzed Cyclization | Catalyst-Controlled [3+2] Cycloaddition |
| Starting Materials | Amide, Acylhydrazide | Diacylamine (Imide), Hydrazine | Amide, Nitrile | Aryl Diazonium Salt, Isocyanide |
| Key Reagents | None (Thermal) | Acid Catalyst (e.g., Acetic Acid) | Cu Catalyst, Oxidant (e.g., O₂) | Ag(I) or Cu(II) Catalyst |
| Typical Temp. | High (150-250 °C) | Moderate to High (Reflux) | Moderate (e.g., 80-120 °C) | Mild (Room Temp to Moderate) |
| Typical Time | Long (Hours to Days) | Moderate (2-8 Hours)[12] | Moderate (Hours) | Short to Moderate (Hours) |
| Yield Range | Low to Moderate[8] | Moderate to Good | Good to Excellent[5][13] | Good to Excellent |
| Regioselectivity | Poor (Mixtures possible)[8] | Good (Predictable)[1][10] | Generally Good | Excellent (Catalyst-controlled)[5][14] |
| Key Advantage | Simplicity, directness | Predictable regiocontrol | Milder conditions, functional group tolerance | High efficiency, exquisite regiocontrol |
| Key Disadvantage | Harsh conditions, low yield[8][15] | Requires imide synthesis | Requires catalyst, oxidant | Catalyst cost, substrate availability |
Detailed Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for two of the discussed methods.
Protocol 1: Microwave-Assisted Pellizzari Synthesis of a 3,5-Disubstituted-1,2,4-triazole
This protocol illustrates a modern improvement on a classical reaction, leveraging microwave energy to enhance efficiency.[15]
-
Objective: To synthesize a 3,5-disubstituted-1,2,4-triazole via microwave-assisted condensation.
-
Materials:
-
Substituted Amide (1.0 eq)
-
Substituted Acylhydrazide (1.0 eq)
-
n-Butanol (solvent)
-
Microwave synthesizer vial (10 mL) with stir bar
-
-
Procedure:
-
To a 10 mL microwave synthesizer vial, add the amide (e.g., 1 mmol) and the acylhydrazide (1 mmol).
-
Add n-butanol (e.g., 3-5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the reaction mixture at a constant temperature of 150 °C for 1-2 hours. Monitor pressure to ensure it remains within safe limits of the vial.
-
After the reaction is complete, allow the mixture to cool to room temperature. The vial will be under pressure and should be handled with care.
-
Upon cooling, the product often precipitates from the solution.
-
-
Work-up and Purification:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or another suitable solvent to remove residual starting materials and solvent.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the pure substituted 1,2,4-triazole.
-
Confirm product identity and purity using standard analytical techniques (NMR, MS, IR).
-
Protocol 2: Classical Einhorn-Brunner Synthesis of a 1,5-Disubstituted-1,2,4-triazole
This protocol details the traditional acid-catalyzed condensation method.[12]
-
Objective: To synthesize a 1,5-disubstituted-1,2,4-triazole from a diacylamine and a substituted hydrazine.
-
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diacylamine (e.g., 10 mmol) in glacial acetic acid (e.g., 20-30 mL).
-
To the stirring solution, slowly add the substituted hydrazine (11 mmol, 1.1 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle or oil bath.
-
Allow the reaction to proceed for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the reaction volume) while stirring vigorously. This will cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
-
Conclusion and Future Perspectives
The synthesis of the 1,2,4-triazole scaffold has evolved significantly from the thermally-driven, often low-yielding classical methods of Pellizzari and Einhorn-Brunner to the highly efficient, mild, and precisely controlled catalytic reactions of the 21st century. While the classical routes remain valuable for their simplicity and for specific substrates, modern methods offer unparalleled advantages in terms of yield, functional group tolerance, and, critically, regioselectivity. The ability to dictate the formation of a specific isomer through the simple choice of a metal catalyst represents a paradigm of modern synthetic efficiency.
For researchers in drug development, this expanded synthetic toolbox allows for the rapid generation of diverse chemical libraries with precise control over the substitution patterns, accelerating the exploration of structure-activity relationships (SAR). The ongoing development of novel catalytic systems, including those based on earth-abundant metals and photochemical methods, promises to further enhance the accessibility of this vital heterocyclic core, ensuring its continued prominence in the discovery of new medicines and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. Einhorn-Brunner Reaction [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isres.org [isres.org]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 1,2,4-Triazole Derivatives
Introduction: The Central Role of 1,2,4-Triazoles and the Imperative for Rigorous Analysis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural backbone of numerous antifungal agents, agricultural fungicides, and energetic materials.[1][2] For researchers and drug development professionals, the journey from synthesis to application is underpinned by a critical, non-negotiable requirement: comprehensive and unambiguous analytical characterization. The precise elucidation of a molecule's structure, purity, and physicochemical properties is paramount for establishing structure-activity relationships (SAR), ensuring regulatory compliance, and protecting intellectual property.[3]
This guide provides an in-depth, comparative overview of the principal analytical methods for the characterization of 1,2,4-triazole derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present objective data, and provide field-proven protocols. Our approach is grounded in the principle of a self-validating system, where an integrated suite of analytical techniques provides a holistic and definitive understanding of the compound .
The Analytical Toolkit: A Comparative Overview
The selection of an analytical method is always purpose-driven. It depends on the specific question being asked—are we confirming a newly synthesized structure, quantifying a compound in plasma, or assessing its thermal stability? A multi-faceted approach is invariably the most robust.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute, unambiguous 3D structure determination.[3] | The "gold standard" for structural proof; provides exact bond lengths, angles, and absolute stereochemistry.[3][4] | Requires a high-quality single crystal; provides solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation in solution. | Provides rich information on the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry.[5][6] | Lower sensitivity than MS; complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information via fragmentation. | High sensitivity; provides exact mass and elemental composition (HRMS).[1][7] | Isomeric differentiation can be challenging without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Functional group identification. | Fast, non-destructive, and excellent for identifying key chemical bonds (e.g., C=N, N-H).[5][8] | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of mixtures.[2][9] | Highly versatile, sensitive, and applicable to a wide range of triazoles (non-volatile, thermally labile).[9] | Higher solvent consumption; method development can be time-consuming. |
| Gas Chromatography (GC) | Separation and analysis of volatile compounds. | High resolution for volatile and thermally stable triazoles.[9] | Not suitable for non-volatile or thermally labile compounds without derivatization.[9] |
| Thermal Analysis (DSC/TGA) | Evaluation of thermal stability, melting point, and decomposition.[1][10] | Provides critical data on physicochemical properties and material stability.[11] | Does not provide structural information. |
Part 1: Definitive Structural Elucidation with Single-Crystal X-ray Crystallography
While a full suite of spectroscopic methods is essential, single-crystal X-ray crystallography remains the unequivocal gold standard for confirming the three-dimensional structure of a novel 1,2,4-triazole derivative.[3] It provides an unparalleled level of detail by mapping electron density within a crystal, yielding a precise 3D model that reveals exact bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions that govern a compound's physical properties.[3][4]
Comparative Crystallographic Data of 1,2,4-Triazole Derivatives
The data obtained from X-ray diffraction are vital for computational modeling and understanding solid-state behavior. The table below compares key crystallographic parameters for several distinct 1,2,4-triazole compounds.
| Compound Identifier | Chemical Formula | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
| Fused Triazole | C₁₈H₁₄BrN₅S | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å | [4] |
| Triazol-5(4H)-one Derivative | C₁₇H₁₅N₃OCl₂ | Monoclinic | P2(1)/n | a = 8.1479 Å, b = 7.9177 Å, c = 25.774 Å | [12] |
| 4-Methyl-5-nitro-2h-1,2,3-triazole | C₃H₄N₄O₂ | Orthorhombic | Pbca | a = 8.7139 Å, b = 9.8198 Å, c = 12.889 Å | [8] |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To unambiguously determine the three-dimensional molecular structure of a synthesized 1,2,4-triazole derivative.
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of suitable size (typically 0.1-0.3 mm).
-
Method: Dissolve the purified compound in a minimal amount of a suitable solvent. Employ a slow evaporation or solvent diffusion technique. For example, allow a volatile solvent (e.g., dichloromethane) containing the compound to slowly evaporate, or layer a poor solvent (e.g., hexane) on top of a solution of the compound in a good solvent (e.g., acetone).
-
-
Data Collection:
-
Rationale: To measure the intensities of a large number of unique diffracted X-ray beams.
-
Method: Mount a high-quality single crystal on a goniometer head.[8] Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations, which sharpens the diffraction spots.[8] Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., MoKα radiation) to collect a full sphere of diffraction data as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
Rationale: To convert raw diffraction intensities into a preliminary atomic model.
-
Method: Process the collected intensities to correct for experimental factors (e.g., absorption). Determine the unit cell parameters and the crystal's space group. The "phase problem" is then solved using computational methods like 'direct methods' to generate an initial electron density map.[3]
-
-
Structure Refinement:
-
Rationale: To optimize the atomic positions and other parameters to best fit the experimental data.
-
Method: Fit the atoms of the proposed structure into the electron density map. Refine the model by adjusting atomic coordinates, thermal parameters, and occupancies using a least-squares algorithm. The quality of the final model is assessed by metrics such as the R-factor.
-
Visualization: Workflow for Structure Validation
Caption: Workflow for 1,2,4-triazole structure validation via X-ray crystallography.
Part 2: Molecular Fingerprinting & In-Solution Confirmation with Spectroscopy
Spectroscopic techniques provide the essential "fingerprint" of a molecule, confirming its functional groups, connectivity, and molecular weight. They are indispensable for routine characterization and for studying the molecule's behavior in solution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic tool for structural elucidation in solution. ¹H NMR reveals the number and type of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Characteristic ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Triazoles:
| Atom Type | Typical Chemical Shift (δ, ppm) | Comments |
| Triazole C-H Proton | 7.5 - 9.0 | Position is sensitive to substituents and the N-substitution pattern. |
| Triazole N-H Proton | 12.0 - 15.0 | Often a broad signal; position is solvent and concentration-dependent. Disappears on D₂O exchange.[13] |
| Triazole Ring Carbons (C3/C5) | 140 - 165 | Chemical shifts are highly dependent on attached groups.[13] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz). Use a standard 30-degree pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[8]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
MS provides the molecular weight, a critical piece of the structural puzzle, while IR spectroscopy quickly confirms the presence of key functional groups.
Characteristic IR Absorption Bands for 1,2,4-Triazoles:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3100 - 3400 (often broad) |
| C-H Aromatic Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1680 |
| N=N Stretch / Ring Vibrations | 1400 - 1600 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for faster analysis.[8]
-
Data Acquisition: Record a background spectrum first. Then, place the sample in the infrared beam and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]
-
Spectral Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.
Visualization: Complementary Spectroscopic Workflow
Caption: Information flow for spectroscopic characterization of 1,2,4-triazoles.
Part 3: Ensuring Quality with Chromatographic Techniques
Confirming a molecule's structure is only part of the story. For any application, especially in drug development, its purity must be rigorously established. Chromatographic methods are the cornerstone of purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[2] Its applicability to a broad range of triazoles, including non-volatile and thermally labile compounds, makes it the most widely used chromatographic method for this class of molecules.[9] The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the analyte.[2]
Comparison of HPLC Methods for Triazole Analysis:
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity; polar compounds elute first. | Separation based on polarity; non-polar compounds elute first. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content, polar (e.g., Water/Acetonitrile) | High organic content, non-polar (e.g., Acetonitrile/Water) |
| Best for... | Moderately polar to non-polar 1,2,4-triazole derivatives. | Very polar 1,2,4-triazole derivatives.[2] |
Experimental Protocol: HPLC Method Validation for Purity Assessment
Objective: To validate an HPLC method to ensure it is suitable for its intended purpose of accurately determining the purity of a 1,2,4-triazole active pharmaceutical ingredient (API), in accordance with ICH guidelines.[9]
-
Specificity/Selectivity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[9]
-
Method: Analyze stressed samples (e.g., exposed to acid, base, oxidation, heat, light). Inject solutions of the pure triazole, known impurities, and a placebo. Assess the resolution between the triazole peak and any other peaks. Peak purity analysis using a diode array detector (DAD) is highly recommended.
-
-
Linearity:
-
Rationale: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a specified range.
-
Method: Prepare a series of at least five standard solutions of the triazole reference standard at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (R²), which should typically be ≥ 0.999.
-
-
Accuracy:
-
Rationale: To determine the closeness of the test results to the true value.
-
Method: Perform the analysis on a sample of known purity (e.g., a reference standard) or by spiking a placebo with known amounts of the triazole at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14] Calculate the percentage recovery.
-
-
Precision (Repeatability & Intermediate Precision):
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Method:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration by the same analyst on the same day with the same equipment.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The results are reported as the Relative Standard Deviation (RSD).
-
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Method: Typically determined based on the signal-to-noise ratio (S/N), where S/N is ~3 for LOD and ~10 for LOQ.[14]
-
Visualization: HPLC Method Validation Workflow
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Part 4: Assessing Physicochemical Properties with Thermal Analysis
The thermal behavior of a 1,2,4-triazole derivative is a critical physicochemical property, influencing its stability, storage conditions, and suitability for various applications. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.
Information Obtained from Thermal Analysis:
| Technique | Data Provided | Application for 1,2,4-Triazoles |
| TGA | Mass loss vs. Temperature | Determining decomposition temperatures, presence of solvates (e.g., water), and thermal stability.[1] |
| DSC | Heat flow vs. Temperature | Determining melting point, glass transitions, and heats of reaction/decomposition.[11] |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., alumina, aluminum).
-
Instrument Setup: Place the sample pan in the instrument furnace. Purge the system with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min).[11]
-
Data Acquisition: Heat the sample at a constant rate (e.g., 5-10 °C/min) over the desired temperature range (e.g., 25 °C to 400 °C).[11] The instrument will continuously record the mass (TGA) or differential heat flow (DSC).
-
Data Analysis: Analyze the resulting thermogram. In a TGA curve, a step-down indicates a mass loss event. In a DSC curve, an endothermic peak typically corresponds to melting, while an exothermic peak can indicate decomposition or crystallization.
Conclusion: An Integrated and Self-Validating Approach
The comprehensive characterization of 1,2,4-triazole derivatives is not achieved by a single technique but by the synergistic application of a suite of orthogonal analytical methods. The definitive 3D structure from X-ray crystallography provides the foundational truth. This is complemented by spectroscopic methods (NMR, MS, IR) that confirm this structure in solution and provide a unique molecular fingerprint. Chromatographic techniques (primarily HPLC) rigorously establish purity and enable accurate quantification, validated according to stringent international guidelines. Finally, thermal analysis provides crucial insights into the material's physicochemical stability.
This integrated workflow creates a self-validating system where each technique provides a piece of the puzzle, culminating in a complete, reliable, and defensible analytical data package. For the researcher, scientist, and drug development professional, embracing this holistic approach is fundamental to ensuring scientific integrity and accelerating the path from discovery to innovation.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. pharmaerudition.org [pharmaerudition.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
